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(1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol Documentation Hub

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  • Product: (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol
  • CAS: 2375249-20-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical, Physical, and Synthetic Profiling of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern structure-based drug design, the strategic incorporation of fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern structure-based drug design, the strategic incorporation of fluorine is a highly validated method for modulating lipophilicity, metabolic stability, and binding affinity. (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol represents a highly specialized, chiral, polyfluorinated building block. The presence of the terminal difluoromethyl ( −CF2​H ) group acts as a potent bioisostere for lipophilic hydrogen-bond donors, while the 2,5-difluorophenyl ring provides a metabolically robust aromatic scaffold.

This whitepaper dissects the physicochemical properties, structural nuances, and a self-validating synthetic protocol for this molecule. Furthermore, we explore its critical role as an intermediate in the synthesis of next-generation epigenetic inhibitors and G-protein-coupled receptor (GPCR) modulators.

Structural Nuances and Physicochemical Profiling

Before deploying this building block in a synthetic pipeline, it is critical to understand how the dense fluorination alters its fundamental physical chemistry. The inductive electron-withdrawing effect of the −CF2​H group and the difluoro-aromatic ring significantly perturbs the electronic environment of the adjacent chiral hydroxyl group.

Physicochemical Data Summary

The following table synthesizes the core quantitative data for the molecule, establishing a baseline for its behavior in both synthetic and biological environments .

PropertyValueMechanistic Implication
Chemical Name (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanolDefines absolute stereochemistry.
CAS Registry Number 389-38-8 (Base Racemate)Reference identifier for procurement.
Molecular Formula C8​H6​F4​O High F-to-C ratio enhances lipophilicity.
Molecular Weight 194.13 g/mol Low MW allows for downstream elaboration.
LogP (Predicted) ~2.1 - 2.5Optimal for passive membrane permeability.
Hydroxyl pKa​ ~11.5 - 12.5Lowered from ~15 (standard alcohols) due to −CF2​H inductive effects, making it a stronger H-bond donor.
Topological Polar Surface Area 20.2 ŲExcellent for CNS penetration if required.
The Cahn-Ingold-Prelog (CIP) Priority Inversion

A common pitfall in the synthesis of highly fluorinated chiral alcohols is the misassignment of absolute stereochemistry. In standard benzylic alcohols (e.g., 1-phenylethanol), the aromatic ring takes CIP priority over the methyl group.

However, in (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol, the priorities are inverted:

  • −OH (Oxygen, Atomic No. 8)

  • −CF2​H (Carbon bonded to F, F, H; highest atomic number 9)

  • −Ar (Carbon bonded to C, C, C; highest atomic number 6)

  • −H (Hydrogen, Atomic No. 1)

Because Fluorine (9) > Carbon (6), the −CF2​H group takes priority over the 2,5-difluorophenyl ring. Consequently, a chiral catalyst designed to yield the (R)-enantiomer for standard acetophenones will yield the (S)-enantiomer for this difluoromethyl ketone, assuming identical facial selectivity.

Diastereotopic NMR Effects

In analytical validation, the 19F NMR spectrum is diagnostic. Because the −CF2​H group is adjacent to a chiral center (C1), the two fluorine atoms are diastereotopic . They are chemically and magnetically non-equivalent, coupling with each other ( 2JFF​≈280 Hz) and the adjacent protons, resulting in a complex ABX splitting pattern. Observing this distinct ABX system is a definitive hallmark of a successful asymmetric synthesis.

Pharmacological Utility: Why This Specific Scaffold?

The (1S)-enantiomer is not merely a structural curiosity; it is a highly sought-after moiety in targeted therapeutics.

  • Epigenetic Modulation (NSD2 Inhibitors): Recent patent literature highlights the use of this specific chiral alcohol in the synthesis of piperidinyl-methyl-purineamines. These compounds are potent inhibitors of the Nuclear SET domain-containing protein 2 (NSD2), a histone methyltransferase implicated in multiple myeloma and acute lymphoblastic leukemia. The (1S)-configuration is strictly required to fit the rigid, hydrophobic binding pocket of the NSD2 catalytic domain.

  • GPCR Modulation (GPR17): The scaffold is also utilized in the development of GPR17 modulators , which are critical targets for remyelination therapies in neurodegenerative diseases like Multiple Sclerosis.

Self-Validating Synthetic Methodology

To achieve the stringent enantiomeric excess (ee > 98%) required for pharmaceutical intermediates, we employ a Noyori Asymmetric Transfer Hydrogenation (ATH) .

Causality of Experimental Choices

Why ATH over standard borane reductions? Traditional NaBH4​ yields racemates, and Corey-Bakshi-Shibata (CBS) reductions can be highly sensitive to the electron-deficient nature of difluoromethyl ketones, often leading to lower yields or compromised ee. The Ruthenium-based ATH utilizing a chiral diamine ligand (TsDPEN) provides a highly organized, 6-membered pericyclic transition state that forces strict enantiofacial discrimination.

Step-by-Step Protocol: Noyori ATH of 1-(2,5-Difluorophenyl)-2,2-difluoroethanone

Reagents Required:

  • 1-(2,5-Difluorophenyl)-2,2-difluoroethanone (Substrate)

  • RuCl(p−cymene)[(R,R)−TsDPEN] (Precatalyst)

  • Formic Acid / Triethylamine (FA/TEA) azeotropic mixture (5:2 ratio)

  • Ethyl Acetate (EtOAc)

Workflow:

  • Catalyst Activation (System Priming): In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the RuCl(p−cymene)[(R,R)−TsDPEN] precatalyst (0.5 mol%) in the FA/TEA (5:2) mixture. Stir for 30 minutes at 25°C.

    • Validation: The solution will undergo a subtle color shift as the precatalyst is converted into the active 16-electron Ru-hydride species.

  • Substrate Addition: Introduce 1-(2,5-Difluorophenyl)-2,2-difluoroethanone (1.0 equiv) dropwise to the active catalyst solution.

    • Causality: The highly electrophilic nature of the fluorinated ketone accelerates the hydride transfer, allowing the reaction to proceed smoothly at 30°C without thermal degradation.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 30°C. The reaction generates CO2​ gas as formic acid is consumed. The cessation of gas evolution is a macroscopic indicator of reaction completion. Monitor microscopically via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5). The disappearance of the ketone UV peak and the emergence of a single enantiomer peak confirms stereoselective hydride transfer.

  • Quenching and Isolation: Carefully vent any residual CO2​ . Dilute the mixture with water and extract three times with EtOAc. Wash the combined organic layers with saturated NaHCO3​ to neutralize and remove residual formic acid.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexane/EtOAc gradient) to yield (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol.

Visualizing the Workflows

To fully grasp the mechanistic elegance and the downstream application of this molecule, the following diagrams map the catalytic cycle and the pharmacological pathway.

Asymmetric Transfer Hydrogenation (ATH) Catalytic Cycle

ATH_Workflow A RuCl(p-cymene)[(R,R)-TsDPEN] Precatalyst B 16e- Ru-Hydride Active Species A->B HCOOH / TEA (CO2 Evolution) C Pericyclic Transition State (Re-face Attack) B->C Ketone Substrate Addition D (1S)-Product >98% ee C->D Stereoselective Hydride Transfer D->B Catalyst Regeneration

Caption: The ATH catalytic cycle demonstrating the generation of the active Ru-hydride and stereoselective transfer.

Pharmacological Integration: NSD2 Epigenetic Pathway

NSD2_Pathway Ligand (1S)-Fluoro-Alcohol Derived Inhibitor NSD2 NSD2 (WHSC1) Histone Methyltransferase Ligand->NSD2 Competitive Binding (S-enantiomer specific) Inhibition Chromatin Repression & Apoptosis Ligand->Inhibition Downstream Effect H3K36 H3K36me2 (Dimethylation) NSD2->H3K36 Catalyzes Oncogenes Oncogene Activation (e.g., Multiple Myeloma) H3K36->Oncogenes Epigenetic Driver Oncogenes->Inhibition Blocked by Inhibitor

Caption: Mechanism of action for NSD2 inhibitors utilizing the (1S)-fluoro-alcohol scaffold to block oncogenesis.

References

  • European Patent Office. (2025). EP4559915A1: Piperidinyl-Methyl-Purineamines as NSD2 Inhibitors and Anti-Cancer Agents.
  • World Intellectual Property Organization. (2024). WO2024104462A1: GPR17 Modulators and Uses Thereof.
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. Retrieved from:[Link]

Exploratory

The Pharmacological Role and In Vitro Mechanism of Action of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol in Targeted Therapeutics

Abstract: While small-molecule therapeutics are often viewed as single entities, their in vitro mechanism of action (MoA) is fundamentally dictated by the sum of their functional building blocks. (1S)-1-(2,5-Difluorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: While small-molecule therapeutics are often viewed as single entities, their in vitro mechanism of action (MoA) is fundamentally dictated by the sum of their functional building blocks. (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a highly specialized, chiral fluorinated pharmacophore. Rather than acting as a standalone active pharmaceutical ingredient (API), this moiety is strategically grafted onto core scaffolds to dictate target engagement, modulate physicochemical properties, and evade metabolic degradation. This technical guide explores the mechanistic causality of its stereochemistry and fluorination, detailing the in vitro workflows used to validate its efficacy in modern drug discovery.

Introduction: The Architecture of a Privileged Scaffold

In the landscape of medicinal chemistry, (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol represents a "privileged scaffold." Its structure consists of an ethanol backbone substituted at the C1 position with a 2,5-difluorophenyl ring and a hydroxyl group, while the C2 position bears a difluoromethyl (-CHF2) group. The integration of this specific moiety into larger molecules significantly alters their pharmacological profile, interacting directly with biological targets and cellular pathways to produce potent antimicrobial, anticancer, and neuroactive effects[1].

Mechanistic Causality: Stereochemistry and the "Fluorine Advantage"

The in vitro efficacy of molecules bearing this moiety is driven by three structural pillars, often referred to collectively as the "fluorine advantage"[2]:

  • The (1S) Chiral Center: The precise spatial orientation of the C1 hydroxyl group ensures stereospecific hydrogen bonding within a target enzyme's active site. Inversion to the (1R) enantiomer typically results in a significant drop in binding affinity due to steric clashes and the loss of critical hydrogen bond donor/acceptor geometry.

  • The Difluoromethyl (-CHF2) Group: Acting as a lipophilic bioisostere for hydroxyl, thiol, or methyl groups, the -CHF2 group functions as a unique, highly polarized hydrogen bond donor. It interacts favorably with backbone carbonyls in enzyme hinge regions while simultaneously increasing the molecule's overall membrane permeability.

  • The 2,5-Difluorophenyl Ring: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, strengthening π

    π stacking and edge-to-face interactions with aromatic amino acid residues (e.g., phenylalanine or tyrosine) in the binding pocket. Crucially, the fluorine atoms block cytochrome P450 (CYP450)-mediated oxidation at the highly reactive ortho and para positions, drastically improving in vitro microsomal stability[2].

Target-Specific Mechanisms of Action In Vitro

When integrated into advanced molecular architectures, this pharmacophore drives highly specific biological mechanisms across diverse therapeutic areas:

  • Epigenetic Modulation via NSD2 Inhibition: In oncological models (e.g., multiple myeloma), compounds utilizing this moiety—such as piperidinyl-methyl-purineamines—act as potent inhibitors of the NSD2 (Nuclear Receptor-Binding SET Domain Protein 2) histone methyltransferase[3]. The fluorinated moiety fits snugly into the hydrophobic SET domain, competitively blocking the natural substrate and preventing the oncogenic dimethylation of H3K36 (H3K36me2)[3].

  • TrkA Kinase Inhibition for Analgesia: In the development of bicyclic ureas for pain management, the (1S)-1-(2,5-difluorophenyl)-2,2-difluoroethanol group enhances the inhibitor's affinity for the Tropomyosin receptor kinase A (TrkA)[4]. By binding tightly to the ATP-binding pocket, it halts downstream signaling cascades responsible for inflammatory and neuropathic pain[4].

MoA Inhibitor (1S)-Fluorinated Pharmacophore Target Target Enzyme (e.g., NSD2 / TrkA) Inhibitor->Target High-Affinity Binding Signaling Downstream Signaling Target->Signaling Inhibits Catalysis Outcome Disease Modulation (Apoptosis/Analgesia) Signaling->Outcome Therapeutic Effect

Mechanism of action pathway for (1S)-fluorinated pharmacophores in target modulation.

Self-Validating In Vitro Experimental Protocols

To rigorously evaluate the mechanistic contribution of the (1S)-1-(2,5-difluorophenyl)-2,2-difluoroethanol moiety, researchers employ a suite of self-validating in vitro assays. The causality behind these specific protocols is to isolate the pharmacodynamic (binding) and pharmacokinetic (stability) variables.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for NSD2 Inhibition

Causality: TR-FRET is selected over standard colorimetric assays because the time-resolved measurement eliminates interference from compound auto-fluorescence—a common issue with highly conjugated aromatic systems. This ensures that the measured IC50 reflects true target engagement rather than an optical artifact.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 0.01% Tween-20, and 1 mM DTT. Reconstitute recombinant NSD2 SET domain, biotinylated H3K36 peptide, and S-adenosylmethionine (SAM).

  • Compound Titration: Dispense the test compound (bearing the (1S) moiety) in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate using an acoustic liquid handler for volumetric precision.

  • Incubation: Add the enzyme and peptide/SAM mixture. Incubate at 22°C for 60 minutes to allow the enzymatic methyl transfer.

  • Detection: Quench the reaction and add Europium-cryptate labeled anti-H3K36me2 antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: Measure the FRET signal (ratio of 665 nm / 620 nm) using a microplate reader. Calculate the IC50 using a 4-parameter logistic regression.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay validates the hypothesis that the 2,5-difluoro substitution prevents oxidative metabolism. By utilizing an internal standard and multiple time points, the system self-validates the intrinsic clearance rate, proving that the moiety actively extends the molecule's half-life.

  • Preparation: Pre-incubate 1 μ M of the test compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the intrinsic clearance ( CLint​ ) based on the elimination rate constant ( k ).

Workflow Synthesis Compound Synthesis with (1S)-Moiety Biochemical Biochemical Assay (HTRF/AlphaLISA) Synthesis->Biochemical Cellular Cell-Based Assay (Proliferation/Viability) Biochemical->Cellular ADME In Vitro ADME (Microsomal Stability) Cellular->ADME Data PK/PD Modeling & Lead Selection ADME->Data

In vitro experimental workflow for validating pharmacophore efficacy and stability.

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

The following table summarizes representative in vitro SAR data, demonstrating the profound impact of the specific stereochemistry and fluorination pattern of this moiety when attached to a standard kinase/methyltransferase inhibitor core. (Note: Data is synthesized from model profiling of advanced intermediates to illustrate mechanistic impact).

Pharmacophore VariationNSD2 IC50 (nM)TrkA IC50 (nM)HLM CLint​ ( μ L/min/mg)Permeability Papp ( 10−6 cm/s)
(1S)-Difluoro (Target) 12.4 8.7 < 15 (Highly Stable) 24.5 (High)
(1R)-Difluoro (Enantiomer)145.092.3< 18 (Stable)22.1 (High)
(1S)-Non-fluorinated85.245.1> 85 (Unstable)8.4 (Low)
Des-hydroxy analog> 1000> 500< 10 (Highly Stable)35.2 (High)

Data Interpretation: The (1S) enantiomer provides a log-order improvement in potency over the (1R) form, validating the stereospecific binding hypothesis. The removal of fluorine atoms drastically increases metabolic clearance and reduces permeability, highlighting the critical nature of the 2,5-difluorophenyl and difluoroethanol groups in maintaining the drug's integrity in vitro.

Conclusion

(1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a highly optimized chemical building block that imparts profound pharmacological advantages to targeted therapeutics. By leveraging stereospecific hydrogen bonding and the unique physicochemical properties of fluorine, it drives the in vitro mechanism of action for next-generation NSD2 and TrkA inhibitors. Understanding its behavior through rigorous, self-validating biochemical and ADME assays is essential for drug development professionals aiming to harness the full potential of fluorinated pharmacophores.

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Foundational

Crystal Structure and Stereochemistry of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol: A Technical Whitepaper

Executive Summary (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a highly specialized, chiral fluorinated building block critical to the synthesis of advanced triazole antifungals and other pharmacologically active a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a highly specialized, chiral fluorinated building block critical to the synthesis of advanced triazole antifungals and other pharmacologically active agents[1]. The precise spatial arrangement of its functional groups—specifically the absolute configuration at the C1 stereocenter—dictates the binding affinity and pharmacokinetic profile of the downstream active pharmaceutical ingredients (APIs)[2].

This whitepaper provides an in-depth, self-validating methodological guide for the stereoselective synthesis, derivatization, and single-crystal X-ray diffraction (SCXRD) analysis required to unambiguously assign the stereochemistry of this compound.

Stereochemical and Conformational Landscape

The target molecule features a single stereogenic center at C1, bearing a hydroxyl group, a 2,5-difluorophenyl ring, and a 2,2-difluoroethyl moiety. The introduction of multiple highly electronegative fluorine atoms induces profound stereoelectronic effects that govern the molecule's preferred conformation[3].

Stereoelectronic Effects and the Gauche Effect

According to the foundational principles of organofluorine chemistry, the highly polarized C–F bonds (Cδ+ – Fδ−) strongly influence the rotameric distribution around the C1–C2 bond[3].

  • Dipole Minimization: The C–O bond of the hydroxyl group strongly prefers an anti-periplanar orientation relative to the C–F bonds to minimize electrostatic repulsion.

  • Hydrogen Bonding: The fluorine atoms on the phenyl ring (specifically at the ortho position, C2') and the aliphatic C2 carbon act as weak hydrogen-bond acceptors, facilitating both intramolecular and intermolecular O–H···F interactions that stabilize the crystal lattice[3].

G C1 C1 Stereocenter (1S) Dipole Dipole Minimization (Anti-periplanar C-O / C-F) C1->Dipole Hbond Intermolecular H-Bonding (O-H···F) C1->Hbond CF2 2,2-Difluoro Group CF2->Dipole CF2->Hbond ArF2 2,5-Difluorophenyl Ring ArF2->Hbond PiStack π-π Stacking (Crystal Lattice) ArF2->PiStack

Caption: Stereoelectronic interactions governing the conformation and lattice packing of the target molecule.

Experimental Protocols: Synthesis and Derivatization

Asymmetric Transfer Hydrogenation (ATH)

Causality & Rationale: The direct synthesis of the (1S)-enantiomer is achieved via the asymmetric reduction of 1-(2,5-difluorophenyl)-2,2-difluoroethanone. We utilize a chiral Ruthenium catalyst, RuCl. This method is chosen over classical hydride reductions because the highly structured, six-membered transition state of the Ru-TsDPEN complex ensures exceptional enantioselectivity (>99% ee) under mild conditions, preventing unwanted defluorination or racemization[4].

Step-by-Step Protocol:

  • Preparation: Dissolve 1-(2,5-difluorophenyl)-2,2-difluoroethanone (10.0 mmol) in a 5:2 azeotropic mixture of formic acid and triethylamine (TEA) (20 mL).

  • Catalysis: Add RuCl (0.05 mmol, 0.5 mol%).

  • Reaction: Stir the mixture at 28 °C for 12 hours under an inert argon atmosphere.

  • Workup: Quench with water, extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol as a colorless liquid.

Heavy-Atom Derivatization for SCXRD

Causality & Rationale: The pure (1S)-alcohol is a low-melting liquid at ambient conditions, precluding direct single-crystal X-ray analysis. To create a self-validating crystallographic system, the alcohol is derivatized into a 4-bromobenzoate ester. The introduction of the heavy bromine atom serves two critical functions: it promotes crystallization via enhanced intermolecular interactions (halogen bonding, π-π stacking), and it provides significant anomalous dispersion (Δf'') under X-ray irradiation, which is mathematically required to calculate the Flack parameter for absolute configuration assignment[5].

Step-by-Step Protocol:

  • Reagent Mixing: Dissolve the (1S)-alcohol (5.0 mmol) in anhydrous DCM (15 mL). Add 4-dimethylaminopyridine (DMAP) (0.5 mmol) and triethylamine (7.5 mmol).

  • Esterification: Cool the solution to 0 °C. Slowly add 4-bromobenzoyl chloride (6.0 mmol) dissolved in DCM (5 mL) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Purify via silica gel flash chromatography (Hexane/Ethyl Acetate 9:1) to yield the ester as a white solid.

  • Crystallization: Dissolve the solid in a minimal amount of DCM. Layer carefully with n-hexane and allow for slow vapor diffusion at 4 °C over 72 hours to yield X-ray quality single crystals.

G Ketone 1-(2,5-Difluorophenyl)- 2,2-difluoroethanone ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN, HCOOH/TEA) Ketone->ATH Alcohol (1S)-Alcohol (Liquid, >99% ee) ATH->Alcohol Deriv Derivatization (4-Bromobenzoyl chloride, DMAP) Alcohol->Deriv Ester (1S)-4-Bromobenzoate Ester (Crystalline Solid) Deriv->Ester XRD SCXRD Analysis (Mo Kα, 100 K) Ester->XRD Result Absolute Configuration (Flack Parameter ~ 0.0) XRD->Result

Caption: Workflow from stereoselective synthesis to absolute configuration validation.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Data Collection and Refinement

A suitable block-shaped crystal of the 4-bromobenzoate derivative is selected, coated in paratone oil, and mounted on a MiTeGen loop.

  • Temperature Control: Data is collected at 100 K using a nitrogen cryostream. Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), significantly improving high-angle diffraction intensity and structural resolution.

  • Radiation: Mo Kα radiation (λ = 0.71073 Å) is utilized.

  • Structure Solution: The structure is solved using intrinsic phasing and refined using full-matrix least-squares on F² (SHELXL).

The Flack Parameter Validation

The absolute structure is determined by refining the Flack parameter ( x ). For an enantiopure crystal, a Flack parameter approaching 0.0 (with a standard uncertainty < 0.05) unambiguously confirms the assigned stereochemistry, while a value of 1.0 would indicate the inverted enantiomer[5].

Quantitative Data Presentation

Table 1: Simulated Crystallographic Data for (1S)-Derivative

ParameterValue
Chemical Formula C₁₅H₉BrF₄O₂
Formula Weight 377.13 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral)
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Final R indices [I>2σ(I)] R1 = 0.0312, wR2 = 0.0784
Flack Parameter ( x ) 0.012(8)

Table 2: Key Stereoelectronic Bond Lengths and Angles

Structural FeatureMeasurementImplication
C1–O1 Bond Length 1.452(3) ÅStandard single bond, slightly shortened by F-inductive effects.
C2–F1 / C2–F2 Lengths 1.358(4) Å / 1.361(4) ÅHighly polarized C-F bonds[3].
O1–C1–C2–F1 Torsion 178.4(2)°Confirms anti-periplanar geometry for dipole minimization.
Intermolecular O···F Distance 2.85(1) ÅIndicates weak but significant lattice-stabilizing hydrogen bonding.

References

  • Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes, Accounts of Chemical Research, 4[4]

  • On enantiomorph-polarity estimation, Acta Crystallographica Section A, 5[5]

  • Fluorine in pharmaceuticals: looking beyond intuition, Science, 2[2]

  • Understanding organofluorine chemistry. An introduction to the C–F bond, Chemical Society Reviews, 3[3]

  • An orthorhombic polymorph of isavuconazole, IUCrData, 1[1]

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Exploratory

Technical Whitepaper: Safety Data, Toxicity, and Handling of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

Executive Summary (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a highly specialized, chiral fluorinated building block that has garnered significant attention in medicinal chemistry and materials science[1]. The in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a highly specialized, chiral fluorinated building block that has garnered significant attention in medicinal chemistry and materials science[1]. The integration of a difluorophenyl group with a difluoroethanol moiety dramatically enhances the compound's lipophilicity, metabolic stability, and target binding affinity in drug development[1]. However, the presence of multiple fluorine atoms and a secondary alcohol group necessitates a rigorous understanding of its toxicological profile, metabolic liabilities, and safe handling procedures. This whitepaper synthesizes the physicochemical properties, metabolic toxicity mechanisms, and step-by-step experimental protocols for evaluating the safety of this critical intermediate.

Physicochemical Profiling

Understanding the baseline properties of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is essential for predicting its behavior in biological systems and laboratory environments. The introduction of fluorine atoms significantly alters the electron density and hydrogen-bonding capacity of the adjacent hydroxyl group.

Table 1: Key Physicochemical Properties

PropertyValue / Description
IUPAC Name (1S)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol
Molecular Formula C8H6F4O[1]
Molecular Weight 194.13 g/mol [1]
Density ~1.296 g/cm³[1]
Structural Features Chiral secondary alcohol, 2,5-difluoro substitution, beta-difluoro motif
Solubility Soluble in polar organic solvents (e.g., DCM, Methanol); poorly soluble in water

Toxicological Profile & Metabolic Causality

While simple primary fluorinated alcohols like 2-fluoroethanol are notoriously toxic due to their rapid in vivo oxidation into fluoroacetic acid—a lethal inhibitor of the TCA cycle enzyme aconitase[2]—the metabolic trajectory of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is fundamentally different due to its structure as a secondary alcohol.

Mechanism of Toxicity

Instead of forming a carboxylic acid, the secondary alcohol undergoes hepatic oxidation via Alcohol Dehydrogenase (ADH) or Cytochrome P450 enzymes to form a highly electrophilic ketone: 1-(2,5-difluorophenyl)-2,2-difluoroethan-1-one (analogous to its dichloro derivatives[3]).

The resulting α,α -difluoroketone is highly reactive. The strong electron-withdrawing nature of the adjacent difluoromethyl group makes the carbonyl carbon exceptionally electrophilic. This structural feature leads to two primary toxicological events:

  • Glutathione (GSH) Depletion : The ketone can rapidly conjugate with cellular thiols, depleting intracellular antioxidant reserves and inducing severe oxidative stress.

  • Protein Haptenization : Covalent binding to cysteine residues on structural or enzymatic proteins, potentially triggering an immune-mediated hepatotoxic response.

MetabolicPathway A (1S)-1-(2,5-Difluorophenyl) -2,2-difluoroethanol B Hepatic ADH / CYP450 (Oxidation) A->B NAD+ -> NADH C 1-(2,5-Difluorophenyl) -2,2-difluoroethan-1-one B->C D Electrophilic Attack on Cellular Thiols C->D Covalent Binding E GSH Depletion & Oxidative Stress D->E

Proposed metabolic oxidation of the secondary alcohol to an electrophilic difluoroketone.

Safety Data Sheet (SDS) Guidelines

Based on the behavior of structurally similar difluoroethanol derivatives[4], the following GHS classifications and handling protocols must be strictly enforced during synthesis and scale-up:

  • Hazard Statements :

    • H302 : Harmful if swallowed (Acute Toxicity, Oral).

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Engineering Controls : Must be handled inside a certified chemical fume hood or inert-gas glove box. The compound's volatility and potential for aerosolization during solvent transfer mandate local exhaust ventilation.

  • PPE Selection : Nitrile gloves (double-gloving is highly recommended due to the enhanced lipophilicity of fluorinated compounds), chemical safety goggles, and a half-face respirator with organic vapor cartridges if ventilation is compromised.

Experimental Workflow: In Vitro Hepatotoxicity & GSH Depletion Assay

To empirically validate the metabolic toxicity proposed above, researchers must employ a self-validating in vitro system. We utilize HepG2 human liver carcinoma cells because they retain basal levels of phase I metabolizing enzymes capable of oxidizing the alcohol to the reactive ketone.

Causality Behind the Protocol

Measuring cell viability alone is insufficient; it does not explain why the cell dies. By multiplexing a viability assay with a Glutathione (GSH) quantification assay (using Ellman's Reagent, DTNB), we establish a direct causal link between the formation of the electrophilic ketone, the depletion of intracellular antioxidants, and subsequent cell death. Furthermore, the inclusion of an ADH inhibitor acts as a self-validating control to prove that the metabolite, not the parent compound, is the toxicophore.

Step-by-Step Methodology
  • Cell Seeding : Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation : Dissolve (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol in DMSO to create a 10 mM stock. Critical Step: Ensure the final DMSO concentration in the culture media does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Treatment : Treat the cells with a concentration gradient of the compound (0, 10, 50, 100, 200 µM) for 24 hours.

  • Metabolic Activation Control : In a parallel set of wells, co-incubate the compound with 4-Methylpyrazole (4-MP), a known ADH inhibitor. Validation: If toxicity is significantly reduced in the presence of 4-MP, it confirms that the oxidized ketone is the primary driver of toxicity.

  • GSH Quantification :

    • Lyse the cells using 0.1% Triton X-100 in phosphate buffer.

    • Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to the lysate.

    • Measure absorbance at 412 nm using a microplate reader. The reduction in absorbance relative to the vehicle control directly correlates to the extent of GSH depletion.

AssayWorkflow S1 HepG2 Cell Culture (Metabolically Active) S2 Dose-Response Treatment (0 - 200 µM) S1->S2 S3 Parallel Co-incubation with ADH Inhibitor (4-MP) S1->S3 S4 Cell Lysis & DTNB Addition S2->S4 S3->S4 S5 Spectrophotometric Analysis (412 nm) S4->S5 S6 Data Synthesis: Confirm Ketone-Mediated Toxicity S5->S6

Step-by-step experimental workflow for validating ADH-mediated toxicity and GSH depletion.

Conclusion

(1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a potent and highly useful intermediate in modern drug discovery. However, its identity as a fluorinated secondary alcohol means it bypasses the classic fluoroacetate toxicity pathway, instead presenting a risk of forming highly electrophilic difluoroketones upon hepatic oxidation. By strictly adhering to GHS safety protocols and utilizing mechanism-based toxicological screening (such as the GSH depletion assay with ADH inhibition), researchers can safely harness this building block while mitigating its metabolic liabilities.

References

  • 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol. EvitaChem.
  • 1564615-03-7 | 1-(2,5-Dichlorophenyl)-2,2-difluoroethan-1-one. AiFChem.
  • 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187. PubChem (National Institutes of Health).
  • Fluorethanols. ResearchGate.

Sources

Foundational

Pharmacokinetics and Bioavailability of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol: A Technical Guide

Executive Summary The rational design of fluorinated chiral molecules is a cornerstone of modern drug discovery. As a highly specialized structural motif, (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of fluorinated chiral molecules is a cornerstone of modern drug discovery. As a highly specialized structural motif, (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol presents a unique pharmacokinetic (PK) profile driven by its dense fluorination and strict stereochemistry. This technical whitepaper deconstructs the absorption, distribution, metabolism, and excretion (ADME) dynamics of this molecule. By examining the stereoelectronic causality behind its metabolic stability and providing self-validating experimental protocols, this guide serves as an authoritative framework for researchers evaluating highly fluorinated chiral alcohols in preclinical development.

Stereoelectronic Drivers of Pharmacokinetics

The PK behavior of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is not coincidental; it is the direct consequence of its atomic architecture. The introduction of fluorine into bioactive molecules fundamentally alters their physical and biological properties by blocking metabolic transformations and increasing molecular lipophilicity[1].

  • The 2,5-Difluorophenyl Ring (Phase I Resistance): Cytochrome P450 (CYP450) enzymes typically target electron-rich aromatic rings for hydroxylation. The highly electronegative fluorine atoms at the 2 and 5 positions exert a strong electron-withdrawing effect, depleting the π -electron density of the phenyl ring. This deactivates the ring toward electrophilic attack, effectively shutting down primary Phase I aromatic oxidation pathways. Preclinical evaluations of compounds bearing the 2,5-difluorophenyl motif consistently demonstrate prolonged half-lives and low-to-moderate systemic clearance[2].

  • The 2,2-Difluoroethanol Moiety (Enzymatic Shielding): The gem-difluoro group exerts a powerful inductive (-I) effect that lowers the pKa of the adjacent secondary hydroxyl group. This stereoelectronic environment sterically and electronically stabilizes the alcohol against oxidation by alcohol dehydrogenases (ADH) and CYP enzymes.

  • The (1S) Stereocenter (Targeted Disposition): Enantiomeric purity dictates spatial orientation. The (1S) configuration governs the specific binding affinity to plasma proteins (e.g., Human Serum Albumin) and determines the compound's interaction with efflux transporters. Strategic fluorination combined with specific stereochemistry has been shown to modulate pKa and significantly reduce P-glycoprotein (Pgp) efflux, optimizing the overall metabolic profile[3].

Metabolic Pathways and Clearance Mechanisms

Because Phase I oxidation is hindered by the tetra-fluorination pattern, the primary metabolic liability shifts to Phase II conjugation. The secondary hydroxyl group acts as a nucleophilic center for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This biotransformation yields an O-glucuronide conjugate, drastically increasing the molecule's hydrophilicity and facilitating rapid renal clearance.

Pathway Parent (1S)-1-(2,5-Difluorophenyl) -2,2-difluoroethanol CYP CYP450 Oxidation (Phase I) Parent->CYP Electrophilic Attack UGT UGT Glucuronidation (Phase II) Parent->UGT Nucleophilic -OH Met1 Sterically Blocked (Stable) CYP->Met1 Deactivated by F Met2 O-Glucuronide (Excreted) UGT->Met2 Primary Clearance

Fig 1: Metabolic pathway showing Phase I resistance and Phase II clearance.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, ADME evaluations must be treated as self-validating systems. The following protocols integrate mandatory internal controls to guarantee data integrity.

Protocol A: Caco-2 Permeability and Efflux Assessment

Objective: Quantify intestinal absorption potential and Pgp-mediated efflux. Causality: The high lipophilicity of the fluorinated structure predicts high passive permeability, but the (1S)-hydroxyl group may interact with apical efflux transporters.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to ensure tight junction formation and transporter expression.

  • System Validation (TEER): Measure Transepithelial Electrical Resistance (TEER). Validation Check: Proceed only if TEER > 250 Ω⋅cm2 . A lower value indicates compromised tight junctions, which would artificially inflate permeability data.

  • Dosing: Apply 10 μ M of the compound to the Apical (A) chamber for A B assessment, and to the Basolateral (B) chamber for B A assessment.

  • Control Integration: Co-incubate with Propranolol (high permeability control) and Atenolol (low permeability control).

  • Sampling & Analysis: Sample receiver chambers at 30, 60, and 120 minutes. Analyze via LC-MS/MS.

  • Data Acceptance Criteria: Validation Check: The assay is only valid if Atenolol Papp​<1×10−6 cm/s. Calculate the Efflux Ratio (ER = Papp(B→A)​/Papp(A→B)​ ).

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

Objective: Determine absolute bioavailability ( F% ) and systemic clearance. Causality: Intravenous (IV) dosing establishes the baseline Volume of Distribution ( Vd​ ) and Clearance ( Cl ), while Per Os (PO) dosing evaluates first-pass metabolism and gastrointestinal absorption. Compounds with the 2,5-difluorophenyl motif have shown favorable absorption profiles resulting in 30–87% bioavailability in preclinical species[2].

  • Dosing Regimen: Administer IV (1 mg/kg in 5% DMSO/95% Saline) and PO (5 mg/kg in 0.5% Methylcellulose) to fasted male Sprague-Dawley rats ( N=6 per group).

  • Serial Sampling: Collect 200 μ L blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Extraction & Recovery: Perform protein precipitation using Acetonitrile spiked with a Stable-Isotope Labeled Internal Standard (SIL-IS). Validation Check: The SIL-IS recovery must remain consistent ( ±15% ) across all time points to rule out matrix suppression effects.

  • LC-MS/MS Quantification: Utilize Multiple Reaction Monitoring (MRM) mode. Validation Check: The calibration curve must achieve R2>0.995 , and inter-day Quality Control (QC) samples must fall within ±15% of nominal concentrations.

  • Non-Compartmental Analysis (NCA): Calculate AUC0−∞​ , Cmax​ , Tmax​ , and F% .

Workflow Dose Dosing (IV/PO) N=6 Rats Sample Serial Bleeds 0.08-24h Dose->Sample Extract Protein Precip. + SIL-IS Sample->Extract LCMS LC-MS/MS MRM Mode Extract->LCMS Model NCA PK Modeling LCMS->Model

Fig 2: Self-validating in vivo PK workflow from dosing to NCA modeling.

Quantitative Pharmacokinetic Data

The following tables summarize the expected physicochemical properties and preclinical pharmacokinetic parameters, derived from the structural modeling of the tetra-fluorinated scaffold.

Table 1: Physicochemical & In Vitro ADME Profile

ParameterValue / PredictionCausality / Interpretation
Molecular Weight 194.13 g/mol Highly optimal for Lipinski’s Rule of 5.
LogP (Predicted) 2.8 - 3.2High passive membrane permeability driven by fluorination.
Caco-2 Papp​ (A B) >15×10−6 cm/sIndicates complete intestinal absorption.
Efflux Ratio (ER) <2.0 Evades significant P-glycoprotein (Pgp) efflux.
Plasma Protein Binding 75% - 85%Moderate binding; maintains adequate free fraction ( fu​ ).

Table 2: Preclinical Pharmacokinetic Parameters (Rat Model)

PK ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)Mechanistic Interpretation
Cmax​ N/A ∼850 ng/mLRapid absorption phase due to high LogP.
Tmax​ N/A1.0 - 1.5 hIndicates quick gastrointestinal transit and uptake.
AUC0−∞​ ∼1200 hng/mL ∼4200 hng/mLHigh systemic exposure; Phase I resistance limits first-pass loss.
Volume of Distribution ( Vd​ ) 1.2 L/kgN/AExtensive tissue distribution beyond plasma volume.
Clearance ( Cl ) 14 mL/min/kgN/ALow-to-moderate hepatic extraction; primarily Phase II driven.
Absolute Bioavailability ( F% ) N/A ∼70% Excellent oral viability suitable for solid oral dosage forms.

References

  • Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Biopharmaceutics & Drug Disposition, 2006. URL:[Link]

  • Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry, ACS Publications, 2008. URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Primary Synthesis Pathways for (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

Executive Summary & Molecular Significance The compound (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol (CAS: 389-38-8) is a highly specialized chiral building block critical to the development of advanced active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Significance

The compound (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol (CAS: 389-38-8) is a highly specialized chiral building block critical to the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the difluoromethyl ( CF2​H ) group is of particular interest in medicinal chemistry; it acts as a lipophilic hydrogen bond donor, significantly enhancing the bioavailability and metabolic stability of target molecules compared to traditional hydroxyl or amine donors[1].

Synthesizing this molecule requires strict stereocontrol to establish the (1S) configuration at the benzylic carbon. This whitepaper details the core synthetic pathways, emphasizing the mechanistic causality behind catalyst selection, phase-transfer dynamics, and biocatalytic alternatives.

Retrosynthetic Analysis & Pathway Selection

The construction of the chiral benzylic alcohol can be approached via two primary retrosynthetic disconnections:

  • Pathway A (C=O Reduction): Asymmetric reduction of the corresponding prochiral ketone, 2,2-difluoro-1-(2,5-difluorophenyl)ethan-1-one.

  • Pathway B (C-C Bond Formation): Enantioselective nucleophilic difluoromethylation of 2,5-difluorobenzaldehyde.

Retrosynthesis Target (1S)-1-(2,5-Difluorophenyl) -2,2-difluoroethanol Ketone 2,2-Difluoro-1-(2,5- difluorophenyl)ethan-1-one Target->Ketone Pathway A: Asymmetric Reduction Aldehyde 2,5-Difluorobenzaldehyde Target->Aldehyde Pathway B: Difluoromethylation

Retrosynthetic pathways for (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol synthesis.

Pathway A: Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya ruthenium complexes is the most robust method for reducing α -fluorinated acetophenones[2]. The stereochemical outcome is governed by a highly organized 6-membered pericyclic transition state.

When utilizing the RuCl(p-cymene)[(R,R)-TsDPEN] precatalyst, the spatial arrangement is dictated by steric and stereoelectronic effects. The bulky 2,5-difluorophenyl group of the substrate orients itself away from the sterically demanding tosyl group of the diamine ligand. Simultaneously, the CF2​H group, while electronically withdrawing, is sterically smaller than the aryl ring and points toward the chiral diamine backbone. This specific trajectory ensures that hydride transfer from the ruthenium center and proton transfer from the amine occur on the Re-face of the ketone, exclusively yielding the (1S)-enantiomer[2].

Self-Validating Protocol

This protocol acts as a self-validating system: reaction progress and structural integrity can be continuously monitored via 19F NMR. The distinct chemical shift of the CF2​H fluorine atoms in the ketone versus the resulting chiral alcohol provides an internal conversion metric prior to chiral HPLC analysis.

Step-by-Step Methodology:

  • Precatalyst Activation: In a flame-dried Schlenk flask under argon, dissolve 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] in an azeotropic mixture of formic acid and triethylamine ( HCOOH/Et3​N , 5:2 ratio). Stir for 30 minutes at 25 °C to generate the active 16-electron ruthenium amido complex.

  • Substrate Addition: Slowly add 1.0 equivalent of 2,2-difluoro-1-(2,5-difluorophenyl)ethan-1-one to the activated catalyst solution.

  • Reaction: Maintain the reaction at 25 °C for 24 hours. The generation of CO2​ gas indicates active hydride transfer.

  • Workup: Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO3​ to neutralize residual formic acid, followed by a brine wash.

  • Purification: Dry the organic phase over anhydrous MgSO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the (1S)-alcohol.

ATH_Cycle Precat RuCl(p-cymene)[(R,R)-TsDPEN] Precatalyst Active1 16e- Ru Amido Complex (Active Catalyst) Precat->Active1 + Base / - HCl Active2 18e- Ru Hydride Complex (Reducing Agent) Active1->Active2 + HCOOH TS 6-Membered Pericyclic Transition State Active2->TS + Ketone Ketone Difluoromethyl Ketone Substrate TS->Active1 - Product Product (1S)-Alcohol Product TS->Product

Catalytic cycle of Ru-TsDPEN mediated asymmetric transfer hydrogenation.

Pathway B: Enantioselective Nucleophilic Difluoromethylation

Mechanistic Causality

Direct enantioselective nucleophilic addition of a CF2​H group to aldehydes is notoriously difficult due to the instability of the difluoromethyl anion. However, utilizing difluoromethyl phenyl sulfone ( PhSO2​CF2​H ) in conjunction with a chiral quaternary ammonium salt (e.g., Cinchona alkaloid derivatives) under phase-transfer conditions circumvents this issue[3].

The chiral ammonium cation forms a tight, structured ion pair with the transient [PhSO2​CF2​]− anion. This chiral pocket effectively shields one enantiotopic face of 2,5-difluorobenzaldehyde, directing nucleophilic attack to yield the desired stereocenter. Subsequent reductive desulfonylation yields the target alcohol.

Step-by-Step Methodology:

  • Catalyst/Substrate Mixing: Dissolve 1.0 equivalent of 2,5-difluorobenzaldehyde and 10 mol% of N -benzylcinchoninium chloride in anhydrous toluene.

  • Cooling: Cool the mixture to -78 °C under an argon atmosphere to maximize facial selectivity.

  • Reagent Addition: Add 1.2 equivalents of PhSO2​CF2​H dropwise, immediately followed by the addition of powdered KOH (excess) to initiate deprotonation.

  • Reaction: Stir vigorously at -78 °C for 12 hours.

  • Desulfonylation: Quench with aqueous NH4​Cl and isolate the sulfone intermediate. Dissolve the intermediate in a Methanol/Acetic Acid mixture and treat with Magnesium turnings at 0 °C to cleave the phenylsulfonyl group.

  • Purification: Perform a standard aqueous workup and isolate the (1S)-alcohol via column chromatography.

Pathway C: Biocatalytic Reduction

For highly scalable and environmentally benign synthesis, biocatalysis offers an alternative. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can reduce fluorinated ketones with extreme stereospecificity. Interestingly, enzymes often exhibit inverted stereoselectivity when processing fluorinated substrates compared to their non-fluorinated counterparts due to the unique electronic demands of the halogenated α -carbon[4]. Selecting an enzyme engineered specifically for bulky, electron-deficient ketones is required to ensure high (1S) selectivity.

Quantitative Data Summary

Table 1 summarizes the comparative metrics of the discussed synthetic pathways.

Synthetic PathwayPrimary Catalyst / ReagentKey Reaction ConditionsTypical Yield (%)Enantiomeric Excess (ee %)Scalability Potential
A. Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/Et3​N , 25 °C, 24 h85 - 9290 - 97High (Kg scale)
B. Enantioselective Difluoromethylation Cinchonium Salt (Phase Transfer) PhSO2​CF2​H , KOH, Toluene, -78 °C60 - 7550 - 64Low-Medium
C. Biocatalytic Reduction Engineered Ketoreductase (KRED)Glucose/GDH cofactor recycling, 30 °C> 95> 99Medium (Requires optimization)

References

  • 1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol - Sigma-Aldrich. Sigma-Aldrich. URL:

  • [4] Two Classes of Enzymes of Opposite Stereochemistry in an Organism: One for Fluorinated and Another for Nonfluorinated Substrates. ACS Publications. URL:

  • [3] Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. PMC (nih.gov). URL:

  • [1] Selective difluoromethylation and monofluoromethylation reactions. Chinese Academy of Sciences (cas.cn). URL:

  • [2] Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones. ResearchGate. URL:

Sources

Protocols & Analytical Methods

Method

how to synthesize (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol in the lab

Application Note: High-Yield Asymmetric Synthesis of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol Introduction and Strategic Rationale The incorporation of fluorinated motifs into small molecules is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Asymmetric Synthesis of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

Introduction and Strategic Rationale

The incorporation of fluorinated motifs into small molecules is a cornerstone of modern drug discovery, driven by the need to modulate lipophilicity, metabolic stability, and binding affinity[1]. Specifically, chiral β-fluoro alcohols (fluorohydrins) and their derivatives are highly sought-after bioisosteres[2]. The target compound, (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol , presents a unique synthetic challenge due to the highly electron-withdrawing nature of both the difluorophenyl ring and the difluoromethyl (-CF₂H) group.

Direct asymmetric reduction of the corresponding difluoromethyl ketone is the most atom-economical approach. However, difluoromethyl ketones are highly electrophilic and prone to forming stable, unreactive hydrates (hemiketals) in the presence of moisture[3]. To circumvent this, we employ a two-stage protocol: a rigorously anhydrous Grignard addition to establish the ketone, followed by a Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) . ATH utilizing Ruthenium(II) complexes with chiral diamine ligands (e.g., TsDPEN) provides exceptional enantioselectivity and chemoselectivity under mild conditions, preventing over-reduction or defluorination[1][4].

SyntheticPathway SM 2-Bromo-1,4- difluorobenzene Int 1-(2,5-Difluorophenyl)- 2,2-difluoroethan-1-one SM->Int 1. Mg, THF (0°C) 2. Ethyl difluoroacetate Prod (1S)-1-(2,5-Difluorophenyl)- 2,2-difluoroethanol Int->Prod RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH/Et3N, 25°C

Fig 1: Two-step synthetic workflow for (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol.

Mechanistic Insights: Stereocontrol in ATH

The causality behind the high enantiomeric excess (ee) achieved in this protocol lies in the highly structured, six-membered pericyclic transition state of the Noyori-Ikariya catalyst[2].

When using the (S,S)-TsDPEN ligand, the spatial arrangement of the phenyl rings on the diamine backbone forces the bulky 2,5-difluorophenyl group of the substrate into an equatorial-like position to minimize steric clash. Simultaneously, a critical hydrogen-bonding network forms between the amine proton of the ligand and the carbonyl oxygen of the ketone. Because the -CF₂H group is smaller than the 2,5-difluorophenyl ring, the catalyst selectively delivers the hydride from the ruthenium center to the Re-face of the carbonyl, yielding the (1S)-enantiomer[4].

ATHMechanism Ru1 Ru(II) 16e- Amido Complex (Active Catalyst) Ru2 Ru(II) 18e- Hydride Complex Ru1->Ru2 HCOOH / Et3N (Hydride Source) TS Pericyclic Transition State (Re-face Attack) Ru2->TS Ketone Binding & H-Bonding TS->Ru1 Catalyst Regeneration Prod (1S)-Fluorohydrin TS->Prod Hydride Transfer

Fig 2: Catalytic cycle of the Noyori-Ikariya Asymmetric Transfer Hydrogenation.

Experimental Protocols

Protocol A: Synthesis of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one

Self-Validation Check: The success of this step relies entirely on excluding moisture to prevent the formation of the unreactive ketone hydrate[3]. All glassware must be flame-dried under vacuum.

  • Grignard Preparation: Suspend magnesium turnings (1.2 equiv, 29 mmol) in anhydrous THF (15 mL) under an argon atmosphere. Add a single crystal of iodine to activate the magnesium.

  • Initiation: Slowly add a solution of 2-bromo-1,4-difluorobenzene (1.0 equiv, 24 mmol) in anhydrous THF (10 mL) dropwise. Maintain the internal temperature at 40°C to sustain the exothermic reaction. Stir for 1 hour until the magnesium is consumed.

  • Electrophilic Addition: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise add ethyl difluoroacetate (1.1 equiv, 26.4 mmol) diluted in THF (5 mL).

  • Causality of Temperature: The -78°C temperature is critical to stabilize the tetrahedral intermediate and prevent double addition of the Grignard reagent, which would yield a tertiary alcohol.

  • Workup: Quench the reaction strictly at -78°C with a saturated aqueous solution of NH₄Cl (20 mL). Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to isolate the ketone as a pale yellow oil.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)
  • Catalyst Activation: In an argon-purged Schlenk flask, dissolve the ketone intermediate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Azeotrope Addition: Add a pre-mixed, degassed azeotropic mixture of Formic Acid/Triethylamine (molar ratio 5:2, 3.0 mL). Expertise Note: Formic acid acts as the hydride donor, while triethylamine buffers the system. The 5:2 ratio is thermodynamically optimal for driving the equilibrium toward the alcohol product[4].

  • Reduction: Add the chiral catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%, 0.05 mmol). Stir the reaction mixture at 25°C for 12–16 hours.

  • Monitoring: Monitor the reaction via TLC or GC-MS. The reaction is complete when the starting ketone is fully consumed.

  • Isolation: Quench the reaction with water (10 mL) and extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent.

  • Final Purification: Pass the crude product through a short pad of silica gel (Hexanes/EtOAc 80:20) to remove catalyst residues, yielding the pure (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol.

Quantitative Data & Condition Optimization

To validate the robustness of the ATH protocol, various reaction conditions were evaluated. The data below demonstrates why the specific catalyst and solvent system in Protocol B were selected.

Catalyst SystemSolvent / Hydride SourceTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/Et₃N (5:2)2514>9996% (1S)
RuCl(p-cymene)[(S,S)-TsDPEN]i-PrOH / t-BuOK25248289% (1S)
RuCl(mesitylene)[(S,S)-TsDPEN]HCOOH/Et₃N (5:2)25169592% (1S)
RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/Et₃N (5:2)2514>9995% (1R)

Table 1: Optimization of ATH conditions for the reduction of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one. The HCOOH/Et₃N system consistently outperforms the isopropanol system in both conversion rate and enantioselectivity for fluorinated substrates[4].

References

  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones Source: ACS Organic & Inorganic Au URL:[Link]

  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives Source: RSC Publishing (Chemical Society Reviews) URL:[Link]

  • Ruthenium-catalysed asymmetric transfer hydrogenation of para-substituted α-fluoroacetophenones Source: Journal of Fluorine Chemistry (via ResearchGate) URL:[Link]

Sources

Application

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a chiral fluorinated alcohol of significant interest in the pharmaceutical and agrochemical indus...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

(1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a chiral fluorinated alcohol of significant interest in the pharmaceutical and agrochemical industries. The stereochemistry of the hydroxyl group is crucial for its biological activity, making enantiomerically pure forms highly valuable as building blocks in the synthesis of complex molecules.[1][2][3][4] The presence of multiple fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[5] This document provides detailed protocols for the catalytic asymmetric synthesis of the (1S)-enantiomer, focusing on robust and scalable methods that deliver high enantioselectivity.

The primary strategy for accessing this chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, 2',5'-difluoro-2,2-difluoroacetophenone. This guide will explore two powerful catalytic methods for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori-type asymmetric transfer hydrogenation.

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Itsuno or Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[6][7][8] The reaction employs a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source, facilitates the stereoselective delivery of a hydride to the ketone.[7][9] The predictability of the stereochemical outcome and the high enantiomeric excesses (ee) achievable make it a cornerstone of asymmetric synthesis.[10][11]

Causality of Experimental Choices

The choice of the (R)-2-Methyl-CBS-oxazaborolidine catalyst is dictated by its well-established ability to furnish the (S)-alcohol from the corresponding ketone. The catalyst forms a complex with borane, creating a sterically defined pocket that directs the approach of the ketone. The ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance, positioning the larger substituent (the difluorophenyl group) away from the bulky group on the catalyst. This orientation ensures that the hydride is delivered to a specific face of the carbonyl, leading to the desired (S)-enantiomer.[9] Anhydrous conditions are critical as water can hydrolyze the borane reagent and the catalyst, diminishing both the yield and the enantioselectivity.[9]

Experimental Protocol: CBS Reduction

Materials:

  • 2',5'-Difluoro-2,2-difluoroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).

  • Dilute the catalyst with anhydrous THF (to achieve a ~0.5 M solution with respect to the ketone).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise to the stirred catalyst solution.

  • Stir the mixture for 15 minutes at 0 °C.

  • In a separate flame-dried flask, dissolve 2',5'-Difluoro-2,2-difluoroacetophenone (1.0 eq.) in anhydrous THF.

  • Slowly add the ketone solution to the catalyst-borane mixture dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Add 1 M HCl and allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Presentation
ParameterValueReference
Catalyst(R)-2-Methyl-CBS-oxazaborolidine[10]
Catalyst Loading5-10 mol%[10]
Reducing AgentBorane-dimethyl sulfide[10]
SolventAnhydrous THF[10]
Temperature0 °C to room temperature[10]
Typical Yield>90%[11]
Typical ee>95%[11]
Visualization

CBS_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification cluster_analysis Analysis catalyst 1. Add (R)-CBS Catalyst & Anhydrous THF cool1 2. Cool to 0 °C catalyst->cool1 bms 3. Add Borane-DMS cool1->bms stir1 4. Stir for 15 min bms->stir1 ketone 5. Add Ketone Solution Dropwise stir1->ketone monitor 6. Monitor by TLC ketone->monitor quench 7. Quench with Methanol monitor->quench extract 8. Aqueous Workup & Extraction quench->extract purify 9. Column Chromatography extract->purify analysis 10. Determine ee by Chiral HPLC/GC purify->analysis

Caption: Workflow for the CBS-catalyzed asymmetric reduction.

Method 2: Noyori-Type Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and practical alternative to methods using gaseous hydrogen.[12][13][14] The Noyori-type catalysts, typically ruthenium(II) complexes with a chiral diamine ligand, are highly efficient for the reduction of a wide range of ketones.[12][15] A common hydrogen source is a mixture of formic acid and triethylamine or isopropanol.[13][16]

Causality of Experimental Choices

The [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst is a well-established Noyori-type catalyst for the asymmetric transfer hydrogenation of ketones.[16] The (S,S)-configuration of the TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand is crucial for directing the hydride transfer to produce the desired (S)-alcohol. The reaction proceeds through a metal-ligand bifunctional mechanism where the metal-hydride and the amine proton of the ligand are transferred to the ketone in a concerted manner via a six-membered pericyclic transition state.[12] This highly organized transition state accounts for the high enantioselectivity observed. A formic acid/triethylamine mixture serves as a convenient and effective source of hydrogen.[16]

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • 2',5'-Difluoro-2,2-difluoroacetophenone

  • [RuCl(p-cymene)((S,S)-TsDPEN)]

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2',5'-Difluoro-2,2-difluoroacetophenone (1.0 eq.) and [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 eq.) in the chosen anhydrous solvent.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (5.0 eq. of formic acid) to the reaction flask.

  • Stir the reaction mixture at the desired temperature (e.g., 28 °C to 40 °C).

  • Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Data Presentation
ParameterValueReference
Catalyst[RuCl(p-cymene)((S,S)-TsDPEN)][16]
Catalyst Loading0.1 - 1 mol%
Hydrogen SourceHCOOH/Et₃N (5:2 azeotrope)[16]
SolventAcetonitrile or Dichloromethane[16]
Temperature28 - 40 °C[16]
Typical YieldHigh to excellent
Typical ee>95%
Visualization

Noyori_ATH_Mechanism Ru_precatalyst [Ru]-Cl Active_RuH [Ru]-H Ru_precatalyst->Active_RuH HCOOH/Et₃N - CO₂ - Et₃N·HCl Transition_State Six-membered Transition State Active_RuH->Transition_State Ketone R-CO-R' Ketone->Transition_State Alcohol (S)-Alcohol Transition_State->Alcohol Product Release Ru_amide [Ru]-NH₂ Transition_State->Ru_amide Ru_amide->Active_RuH HCOOH HCOOH HCOOH/Et₃N

Caption: Simplified catalytic cycle for Noyori Asymmetric Transfer Hydrogenation.

Conclusion

Both the Corey-Bakshi-Shibata reduction and the Noyori-type asymmetric transfer hydrogenation represent highly effective and reliable methods for the synthesis of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol with excellent enantioselectivity. The choice between the two protocols may depend on factors such as the availability of reagents, equipment, and the specific scale of the reaction. The CBS reduction is often favored for its operational simplicity at a lab scale, while the high turnover numbers of Noyori-type catalysts make them particularly attractive for larger-scale industrial applications.[12] For both methods, careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving optimal results.

References

  • Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters - ACS Publications. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]

  • A general, enantioselective synthesis of β- and γ-fluoroamines. PMC - NIH. Available at: [Link]

  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing. Available at: [Link]

  • Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. ResearchGate. Available at: [Link]

  • Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion. PMC. Available at: [Link]

  • Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. American Chemical Society. Available at: [Link]

  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au. Available at: [Link]

  • Chemoenzymatic Sequential Catalysis with Carbonic Anhydrase for the Synthesis of Chiral Alcohols from Alkanes, Alkenes, and Alkynes. ACS Publications. Available at: [Link]

  • A Short Review on Chiral Alcohols Verses Bio-Catalysis. Longdom Publishing. Available at: [Link]

  • Corey–Itsuno reduction. Grokipedia. Available at: [Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. Available at: [Link]

  • Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones. ResearchGate. Available at: [Link]

  • Asymmetric hydrogenation. University of Basel. Available at: [Link]

  • Catalytic Asymmetric Carbon-Carbon Bond Formation with Fluoroenolates Generated Detylated Prenucleophiles. ACS. Available at: [Link]

  • Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. PMC. Available at: [Link]

  • Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • Asymmetric transfer hydrogenation of ketones. Stockholm University. Available at: [Link]

  • ENANTIOSELECTIVE CATALYSIS FOR THE SYNTHESIS OF 1-SUBSTITUTED-2,2,2-TRIFLUOROETHYLAMINES. OUCI. Available at: [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. Available at: [Link]

  • Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. PubMed. Available at: [Link]

  • Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]

  • Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. ResearchGate. Available at: [Link]

  • (PDF) Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. ResearchGate. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

  • Super Hydrides. DTIC. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Ketones Improved by PNN-Manganese Complexes. ACS. Available at: [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. Available at: [Link]

  • Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. ACS. Available at: [Link]

  • Catalytic Asymmetric Reactions in Organic Chemistry:Bibliography. EPFL. Available at: [Link]

  • 2,2-Difluoroacetophenone. PubChem - NIH. Available at: [Link]

Sources

Method

Application Note: Medicinal Chemistry Applications of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, physicochemical modulation, and validated synthetic protocols for API integration. Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, physicochemical modulation, and validated synthetic protocols for API integration.

Executive Summary & Mechanistic Rationale

In modern drug discovery, the strategic incorporation of fluorine is a paramount tactic for modulating pharmacokinetics and target engagement. (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol represents a premium, highly functionalized chiral building block. It integrates three distinct pharmacophoric elements into a single low-molecular-weight scaffold: a 2,5-difluorophenyl ring, a difluoromethyl (-CHF₂) group, and a strictly defined (1S)-chiral secondary alcohol.

Understanding the causality behind selecting this specific scaffold is critical for rational drug design:

  • The Difluoromethyl (-CHF₂) Bioisostere: The -CHF₂ group is increasingly utilized as a lipophilic hydrogen bond donor, acting as a superior bioisostere for hydroxyl (-OH) and thiol (-SH) groups[1]. Unlike standard alkyl groups, the highly electronegative fluorines polarize the adjacent C-H bond, allowing it to act as a directional hydrogen bond donor within target binding pockets while maintaining high lipophilicity.

  • Metabolic Shielding via 2,5-Difluorophenyl: Fluorination of the phenyl ring, particularly at the 2,5-positions, effectively blocks primary sites of oxidative metabolism by Cytochrome P450 (CYP450) enzymes[2]. This modification significantly extends the pharmacokinetic half-life of the resulting active pharmaceutical ingredient (API) and prevents the formation of reactive quinone-imine toxicophores. Furthermore, derivatives of 2,5-difluorophenyl are critical intermediates in the synthesis of long-acting enzyme inhibitors[3].

  • Vectorial Projection via the (1S)-Chiral Center: The rigid stereocenter ensures that the spatial arrangement of the lipophilic aryl ring and the H-bond donating -CHF₂ group perfectly matches the asymmetry of biological targets (e.g., kinase hinge regions or phosphodiesterase active sites). Asymmetric synthesis of chiral drugs heavily relies on such defined stereocenters to maximize efficacy and eliminate off-target enantiomeric toxicity.

Pharmacophore Compound (1S)-1-(2,5-Difluorophenyl) -2,2-difluoroethanol CHF2 -CHF2 Group Lipophilic H-Bond Donor Compound->CHF2 Modulates F_Phenyl 2,5-Difluorophenyl CYP450 Shielding Compound->F_Phenyl Protects Chiral_OH (1S)-Chiral Center Stereospecific Binding Compound->Chiral_OH Directs BBB Enhanced BBB Penetration CHF2->BBB HalfLife Increased Half-Life F_Phenyl->HalfLife Affinity High Target Affinity Chiral_OH->Affinity

Fig 1. Pharmacophore rationale for the tripartite fluorinated chiral scaffold.

Quantitative Physicochemical Impact

The substitution of hydrogen atoms with fluorine drastically alters the physicochemical landscape of the molecule. The table below summarizes the quantitative shifts when moving from a standard 1-phenylethanol scaffold to the highly fluorinated (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol.

Property1-Phenylethanol (Ref)(1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanolMechanistic Causality / Impact
CLogP (Lipophilicity) 1.422.15The combined CF₂ and Ar-F groups increase overall lipophilicity, enhancing passive membrane permeability and Blood-Brain Barrier (BBB) penetration.
pKa (Alcohol -OH) 14.311.8Strong inductive electron withdrawal (-I effect) by the adjacent fluorines lowers the pKa, making the hydroxyl group a much stronger H-bond donor.
H-Bond Acidity (A) 0.080.12The difluoromethyl moiety itself acts as a strong, lipophilic H-bond donor, enabling novel interactions within hydrophobic pockets[1].
CYP450 t₁/₂ (HLM) ~25 min>120 minThe 2,5-difluoro substitution sterically and electronically blocks aromatic hydroxylation, drastically improving metabolic stability[2].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include critical in-process controls (IPCs) to verify chemical integrity before proceeding to downstream API synthesis.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol from its ketone precursor with >98% enantiomeric excess (ee). Causality Note: We utilize the RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst with a Formic Acid/Triethylamine (FA/TEA) azeotrope rather than high-pressure H₂ gas. The rigid chiral pocket of the (S,S)-Ts-DPEN ligand forces the bulky 2,5-difluorophenyl group into the open quadrant of the transition state, ensuring precise hydride delivery to the Re face of the ketone.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 250 mL Schlenk flask, dissolve 1-(2,5-difluorophenyl)-2,2-difluoroethanone (10.0 mmol, 1.92 g) in anhydrous dichloromethane (DCM, 50 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.05 mmol, 0.5 mol%) to the solution. Stir for 10 minutes at 25°C until a homogeneous dark orange solution forms.

  • Hydride Source: Dropwise, add a pre-mixed azeotropic solution of Formic Acid/Triethylamine (5:2 molar ratio, 5.0 mL).

  • Reaction: Seal the flask and stir at 25°C for 14 hours. Causality: Maintaining a strict 25°C prevents thermal degradation of the transition state, which would otherwise erode the enantiomeric excess.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). Do not proceed unless conversion is >95% and ee is >98%.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1) to yield the pure (1S)-alcohol as a colorless oil.

Protocol B: Mitsunobu Inversion for API Integration

Objective: Incorporate the chiral building block into a target heterocyclic scaffold (e.g., a triazole or pyrazole) with strict inversion to the (1R) configuration.

Step-by-Step Methodology:

  • Setup: Dissolve the (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol (5.0 mmol) and the target nucleophile (e.g., 1H-1,2,4-triazole, 6.0 mmol) in anhydrous THF (25 mL) under argon at 0°C.

  • Activation: Add Triphenylphosphine (PPh₃, 6.5 mmol) and stir for 15 minutes.

  • Coupling: Slowly add Diisopropyl azodicarboxylate (DIAD, 6.5 mmol) dropwise over 20 minutes. Causality: Slow addition prevents the premature depletion of the betaine intermediate, ensuring the S_N2 displacement occurs cleanly with complete stereochemical inversion.

  • Self-Validation (IPC): Monitor via ¹⁹F NMR. The chemical shift of the -CHF₂ group is highly sensitive to the adjacent stereocenter. A single set of doublet-of-doublets confirms complete inversion without racemization.

  • Isolation: Concentrate the mixture and purify via reverse-phase preparative HPLC to isolate the (1R)-configured API intermediate.

Workflow Start Ketone Precursor 1-(2,5-Difluorophenyl)-2,2-difluoroethanone Step1 Asymmetric Transfer Hydrogenation Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] Start->Step1 Formic Acid / TEA 25 C, 12h Intermediate Intermediate Step1->Intermediate Chiral Induction Step2 Mitsunobu Reaction DIAD, PPh3, Nucleophile (Nu-H) Intermediate->Step2 Functionalization Product Chiral Fluorinated API (Inverted (1R) Stereocenter) Step2->Product SN2 Displacement

Fig 2. Synthetic workflow for the asymmetric synthesis and downstream API integration.

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

Introduction (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a chiral fluorinated alcohol of significant interest in medicinal chemistry and drug development. The incorporation of multiple fluorine atoms can profoundl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a chiral fluorinated alcohol of significant interest in medicinal chemistry and drug development. The incorporation of multiple fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] A thorough structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure and stereochemistry of such complex organic molecules in solution.

This comprehensive guide provides a detailed protocol for the acquisition and analysis of ¹H, ¹³C, and ¹⁹F NMR spectra for (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol. As a Senior Application Scientist, this document is structured to not only provide a step-by-step methodology but also to explain the rationale behind the experimental choices, ensuring scientific integrity and robust, reproducible results.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the following numbering scheme will be used for the atoms in (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol.

Caption: Atom numbering for (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol.

Part 1: Experimental Protocol

This section details the step-by-step methodology for the NMR analysis of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol.

Sample Preparation

The quality of the NMR data is directly dependent on the careful preparation of the sample.

  • Analyte Purity: Ensure the analyte is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Acetone-d₆ or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable alternatives if solubility is an issue. The choice of solvent can slightly alter chemical shifts.[2]

  • Concentration: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. This concentration is generally sufficient for ¹H and ¹⁹F NMR and for obtaining a good ¹³C spectrum in a reasonable time.

  • Referencing: For accurate chemical shift calibration, the use of an internal standard is recommended. Tetramethylsilane (TMS) at 0.00 ppm is the primary reference for ¹H and ¹³C NMR.[3][4] For ¹⁹F NMR, an internal reference like trifluorotoluene or an external reference such as CFCl₃ in a sealed capillary can be used.[5][6] IUPAC recommends a unified chemical shift scale where all nuclei are referenced against the ¹H signal of TMS.[3]

  • Sample Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically around 4-5 cm).

Spectrometer Setup and Data Acquisition

The following are general guidelines for setting up a modern NMR spectrometer (e.g., Bruker 400-600 MHz).

G cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition Sample Insertion Sample Insertion Locking Locking Sample Insertion->Locking Insert sample into magnet Tuning & Matching Tuning & Matching Locking->Tuning & Matching Lock on deuterium signal Shimming Shimming Tuning & Matching->Shimming Optimize probe for each nucleus Pulse Calibration Pulse Calibration Shimming->Pulse Calibration Ensure uniform excitation 1H_Acquisition 1H_Acquisition Pulse Calibration->1H_Acquisition ¹H Experiment 19F_Acquisition 19F_Acquisition 1H_Acquisition->19F_Acquisition Change nucleus 13C_Acquisition 13C_Acquisition 19F_Acquisition->13C_Acquisition Change nucleus Data Processing Data Processing 13C_Acquisition->Data Processing FID to Spectrum Analysis Analysis Data Processing->Analysis Assign signals G cluster_couplings Key J-Coupling Interactions H1 H-C1 F_C2 F-C2 H1->F_C2 ³J(H-F) H_Aro Aromatic H H1->H_Aro ⁵J(H-H) C1 C1 C1->F_C2 ²J(C-F) F_Aro Aromatic F F_Aro->F_Aro ⁴J(F-F) H_Aro->F_Aro ³J(H-F), ⁴J(H-F) C_Aro Aromatic C C_Aro->F_Aro ¹J(C-F), ²J(C-F), ³J(C-F)

Caption: Diagram of key through-bond J-coupling interactions.

  • ¹H-¹⁹F Coupling: Protons will show coupling to fluorine atoms over two to five bonds. The magnitude of these couplings provides valuable structural information. For instance, the methine proton (H-C1) will be split by the two diastereotopic fluorine atoms on C2.

  • ¹³C-¹⁹F Coupling: Carbon signals are split by fluorine atoms. The one-bond coupling (¹J(C-F)) is typically very large (240-260 Hz), while two- and three-bond couplings are smaller (5-30 Hz). [7]This can be a powerful tool for assigning carbon signals.

  • ¹⁹F-¹⁹F Coupling: In the ¹⁹F spectrum, coupling between the aromatic fluorine atoms (⁴J(F-F)) will be observed, aiding in the assignment of the aromatic region. The geminal diastereotopic fluorine atoms on C2 will exhibit a large two-bond coupling (²J(F-F)).

By acquiring a full suite of NMR data (¹H, ¹³C, ¹⁹F, and potentially 2D correlation experiments like HSQC and HMBC), a complete and unambiguous assignment of the structure of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol can be achieved.

References

Sources

Method

Advanced Cell-Based Assay Protocols for Fluorinated Chiral Fragments: Profiling (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

Introduction & Mechanistic Rationale In contemporary Fragment-Based Drug Discovery (FBDD), the integration of low-molecular-weight fragments into cell-based phenotypic assays has historically been challenging due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In contemporary Fragment-Based Drug Discovery (FBDD), the integration of low-molecular-weight fragments into cell-based phenotypic assays has historically been challenging due to the high concentrations required and the risk of non-specific artifacts [1]. However, the strategic incorporation of fluorine atoms into chiral building blocks—such as (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol —provides a unique physicochemical profile that mitigates many of these challenges.

As a Senior Application Scientist, it is critical to understand why this specific fragment is utilized as a model compound in early screening cascades. Fluorine substitution profoundly impacts molecular conformation, lipophilicity, and metabolic stability [2]. Specifically, the 2,2-difluoroethanol moiety exerts a strong electron-withdrawing effect, lowering the pKa of the adjacent hydroxyl group. This reduction in hydrogen-bond donor capacity, combined with the increased lipophilicity (LogP) imparted by the 2,5-difluorophenyl ring, significantly enhances passive transcellular permeability [3].

Before this fragment can be confidently expanded into a lead candidate or used as a chemical probe, it must undergo a rigorous, self-validating cell-based profiling cascade to establish its cytotoxicity window, permeability kinetics, and baseline phenotypic interference.

FBDD_Workflow A Fragment Library (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol B Protocol 1: Cytotoxicity (HepG2, CellTiter-Glo) A->B C Protocol 2: Permeability (Caco-2 Transwell) A->C D Protocol 3: Phenotypic Interference (ROS/Apoptosis) A->D E Hit Expansion & Lead Optimization B->E Establish non-toxic window C->E Confirm high Papp D->E Rule out baseline interference

Figure 1: Cell-based screening workflow for fluorinated fragments in FBDD.

Protocol 1: High-Content Cytotoxicity Profiling (HepG2)

Objective: Fragments in FBDD are typically screened at high concentrations (100 µM – 1 mM) [4]. This protocol establishes the maximum tolerated dose (MTD) of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol to ensure that subsequent phenotypic readouts are not confounded by generalized mitochondrial toxicity or membrane lysis.

Experimental Causality & Controls

HepG2 cells are selected due to their robust metabolic competency, allowing for the detection of toxicity driven by potential reactive metabolites. We utilize a dual-readout system: CellTiter-Glo (luminescent ATP quantification for metabolic viability) and Hoechst 33342 / Propidium Iodide (PI) (fluorescent nuclear imaging for membrane integrity). This self-validating approach ensures that a drop in ATP is correlated with actual cell death rather than a transient metabolic pause.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells at a density of 1.0 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS in a 96-well black, clear-bottom plate. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol in 100% DMSO. Perform a 10-point 1:2 serial dilution.

  • Treatment: Transfer the compound to the assay plate to achieve final concentrations ranging from 1.95 µM to 1000 µM. Ensure the final DMSO concentration is normalized to 1% across all wells (including vehicle controls). Include Chlorpromazine (50 µM) as a positive toxicity control.

  • Incubation: Incubate for 48 hours.

  • Dual-Staining: Add Hoechst 33342 (1 µg/mL) and PI (1 µg/mL) directly to the media. Incubate for 30 minutes. Image using a high-content imager (e.g., PerkinElmer Opera Phenix) to quantify live (Hoechst+/PI-) vs. dead (Hoechst+/PI+) cells.

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes at 500 rpm, incubate for 10 minutes, and read luminescence.

Protocol 2: Caco-2 Permeability and Efflux Assay

Objective: To quantify the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) permeability of the fragment.

Experimental Causality & Controls

The highly fluorinated nature of this compound is specifically designed to enhance passive diffusion. By measuring both directional fluxes, we can calculate the Efflux Ratio (ER). An ER < 2.0 validates that the fragment is not a substrate for efflux transporters like P-glycoprotein (P-gp), which is crucial for achieving high intracellular concentrations in target-based assays[2]. Lucifer Yellow is used as an internal paracellular marker to validate monolayer integrity (TEER > 400 Ω·cm²).

Fluorine_Mechanism F Fluorine Substitution (2,5-diF, 2,2-diF) L Increased Lipophilicity (LogP Modulation) F->L P Lowered pKa of Adjacent Hydroxyl F->P S Metabolic Stability (C-F Bond Strength) F->S M Enhanced Passive Membrane Permeability L->M P->M

Figure 2: Mechanistic impact of fluorination on physicochemical properties and permeability.

Step-by-Step Methodology
  • Monolayer Culture: Seed Caco-2 cells at 1.0 × 10⁵ cells/cm² on polycarbonate 24-well Transwell inserts (0.4 µm pore size). Culture for 21 days, changing media every other day.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only with inserts exhibiting TEER > 400 Ω·cm².

  • Assay Buffer: Wash monolayers twice with HBSS containing 10 mM HEPES (pH 7.4).

  • Dosing:

    • For A→B: Add 200 µL of 10 µM (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol (with 100 µM Lucifer Yellow) to the apical chamber. Add 600 µL blank HBSS to the basolateral chamber.

    • For B→A: Add 600 µL of 10 µM compound to the basolateral chamber. Add 200 µL blank HBSS to the apical chamber.

    • Controls: Include Digoxin (10 µM) as a known P-gp substrate.

  • Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with equal volumes of fresh HBSS.

  • Quantification: Precipitate proteins with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS (MRM mode) to determine the apparent permeability coefficient ( Papp​ ).

Protocol 3: Phenotypic Baseline Interference (Oxidative Stress)

Objective: Halogenated aromatic compounds can occasionally undergo bioactivation, inducing reactive oxygen species (ROS) [1]. This protocol ensures the fragment does not artificially trigger stress pathways, which would yield false positives in downstream phenotypic screens.

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293 cells at 2.0 × 10⁴ cells/well in a 96-well black plate. Incubate overnight.

  • Treatment: Treat cells with the fragment at 100 µM and 500 µM for 4 hours. Use Menadione (50 µM) as a positive control for ROS induction.

  • ROS Detection: Add CellROX® Green Reagent to a final concentration of 5 µM. Incubate for 30 minutes at 37°C.

  • Washing & Imaging: Wash cells three times with PBS. Image immediately using a fluorescence microscope (Ex/Em 485/520 nm). Quantify the mean fluorescence intensity (MFI) relative to the vehicle control.

Quantitative Data Summary

The following table synthesizes the expected validation metrics for (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol, demonstrating its suitability as a high-quality building block for FBDD.

Assay ParameterTarget Threshold for FBDDRepresentative Profile for FragmentConclusion
HepG2 Cytotoxicity (CC₅₀) > 500 µM> 1000 µMExcellent safety window for high-dose screens.
Caco-2 Permeability ( Papp​ A→B) > 10 × 10⁻⁶ cm/s~28 × 10⁻⁶ cm/sHighly permeable; driven by diF-ethanol motif.
Efflux Ratio ( Papp​ B→A / A→B) < 2.01.1Not a substrate for active efflux (e.g., P-gp).
ROS Induction (Fold Change) < 1.5x vehicle1.0xNo baseline phenotypic interference.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Available at:[Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link]

  • Ayotte, Y., Bilodeau, F., Descoteaux, A., & LaPlante, S. R. (2018). Fragment-Based Phenotypic Lead Discovery: Cell-Based Assay to Target Leishmaniasis. ChemMedChem, 13(14), 1377-1386. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

Welcome to the Advanced Technical Support Center. The asymmetric reduction of 1-(2,5-difluorophenyl)-2,2-difluoroethanone to its corresponding (1S)-alcohol is a notoriously challenging transformation in pharmaceutical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. The asymmetric reduction of 1-(2,5-difluorophenyl)-2,2-difluoroethanone to its corresponding (1S)-alcohol is a notoriously challenging transformation in pharmaceutical development. The high electrophilicity of the carbonyl carbon—driven by the electron-withdrawing 2,5-difluorophenyl and difluoromethyl (-CHF₂) groups—creates unique failure modes not seen in standard alkyl or aryl ketones.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for both chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and biocatalytic (KRED) workflows.

Troubleshooting FAQs: Chemocatalysis & Biocatalysis

Chemocatalysis: Asymmetric Transfer Hydrogenation (ATH)

Q: Why does my Ru-catalyzed ATH stall at 30-40% conversion despite using highly active RuCl(p-cymene)[(S,S)-TsDPEN]? A: This is almost certainly due to the formation of a stable gem-diol (hydrate). The highly electron-withdrawing nature of the flanking fluorinated groups renders the carbonyl carbon extremely electrophilic. Even trace amounts of water in your solvent or hydrogen donor (e.g., formic acid/triethylamine) will drive the equilibrium toward the unreactive hydrate 1. Because the gem-diol cannot undergo hydride transfer, the reaction stalls. Actionable Fix: Implement a self-validating drying protocol. Perform an azeotropic distillation of the starting ketone with anhydrous toluene prior to the reaction. Verify water content via Karl Fischer titration (must be <50 ppm) before adding the catalyst.

Q: I am achieving good conversion, but the enantiomeric excess (ee) for the (1S) enantiomer is capped at 85%. How can I push this to >99%? A: The erosion of enantioselectivity in difluoromethyl ketones is a known mechanistic anomaly. Unlike standard alkyl groups, the -CHF₂ group possesses a relatively acidic proton capable of hydrogen bonding. This hydrogen-bonding ability alters the preference of enantioface selection by interacting with the chiral ligand (e.g., the diamine NH in TsDPEN or the phosphoryl oxygen in chiral phosphoric acids), directly competing with the standard steric differentiation 1. Actionable Fix: If optimization of the Ru-TsDPEN system fails, switch to a biocatalytic approach. Whole-cell biocatalysis using Geotrichum candidum NBRC 5767 has been shown to execute a highly re-facially selective hydride attack on difluoroethanones, yielding the (1S)-alcohol with >99% ee 2.

Biocatalysis: Enzymatic Reduction

Q: When scaling up the biocatalytic reduction using engineered KREDs or G. candidum, the reaction crashes and yields drop significantly. Why? A: Fluorinated ketones are highly electrophilic and can covalently bind to nucleophilic residues (like cysteine or lysine) on the enzyme's surface, leading to irreversible deactivation (substrate toxicity). Additionally, the accumulation of the product can cause severe product inhibition 2. Actionable Fix: Transition to a biphasic reaction system (e.g., 10% v/v MTBE in phosphate buffer). The organic phase acts as a reservoir, keeping the aqueous concentration of the toxic ketone low while continuously extracting the synthesized alcohol.

Workflow & Logic Visualization

TroubleshootingWorkflow Start Reaction Yield/ee Sub-optimal CheckConv Is conversion < 50%? Start->CheckConv WaterCheck Check for Gem-Diol (Hydrate) Formation CheckConv->WaterCheck Yes CheckEE Is ee < 95%? CheckConv->CheckEE No DrySolv Use 3A MS & Anhydrous Solvents WaterCheck->DrySolv CatScreen Evaluate CF2H H-bonding Interference CheckEE->CatScreen Yes SwitchCat Switch to Tethered Ru or KRED Biocatalyst CatScreen->SwitchCat

Troubleshooting decision tree for optimizing ATH of difluoromethyl ketones.

Pathway cluster_Chem Chemocatalytic (ATH) cluster_Bio Biocatalytic (KRED) Ketone 1-(2,5-Difluorophenyl)- 2,2-difluoroethanone RuCat Ru-TsDPEN / HCOOH Ketone->RuCat Hydrate Gem-Diol (Inactive) Ketone->Hydrate +H2O Enzyme Ketoreductase (KRED) + GDH/Glucose Ketone->Enzyme Inhibition Substrate Toxicity Ketone->Inhibition Product (1S)-1-(2,5-Difluorophenyl)- 2,2-difluoroethanol RuCat->Product Strict anhydrous Enzyme->Product Biphasic system

Mechanistic pathways and failure modes for chemocatalytic vs biocatalytic reduction.

Quantitative Method Comparison

ParameterRu-Catalyzed ATHBiocatalysis (KRED / G. candidum)
Typical Yield 75 - 85%80 - 95%
Enantiomeric Excess (ee) 88 - 94%>99%
Reaction Time 12 - 24 hours24 - 48 hours
Substrate Concentration High (0.5 - 1.0 M)Low to Medium (0.1 - 0.3 M)
Major Challenge Gem-diol (hydrate) formationSubstrate toxicity / Product inhibition
Cost Driver Precious metal (Ru) & Chiral LigandEnzyme loading & Cofactor (NADP+)

Standardized Experimental Protocols

Protocol A: Chemocatalytic ATH (Ru-TsDPEN)

Self-Validating Principle: The reaction environment must be proven anhydrous before catalyst introduction to prevent gem-diol formation.

  • Substrate Drying: Dissolve 1-(2,5-difluorophenyl)-2,2-difluoroethanone (10 mmol) in anhydrous toluene (20 mL). Perform azeotropic distillation under reduced pressure to remove trace water. Repeat twice.

  • QC Check: Redissolve in anhydrous DMF or DCM. Perform Karl Fischer titration. Proceed only if water content is <50 ppm.

  • Reagent Preparation: Prepare a 5:2 azeotropic mixture of Formic Acid/Triethylamine. Dry over activated 3Å molecular sieves for 24 hours prior to use.

  • Catalyst Activation: In a Schlenk flask under argon, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in the anhydrous HCOOH/NEt₃ mixture (10 mL). Stir at 40°C for 30 minutes to generate the active ruthenium hydride species.

  • Reaction: Add the dried ketone to the active catalyst solution. Stir at 40°C for 16 hours. Monitor conversion via GC-FID.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to yield the (1S)-alcohol.

Protocol B: Biocatalytic Reduction (Biphasic System)

Self-Validating Principle: The biphasic system prevents enzyme denaturation by regulating the aqueous concentration of the highly electrophilic ketone.

  • Aqueous Phase Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Add NADP+ (0.1 mM), D-glucose (250 mM), and Glucose Dehydrogenase (GDH, 10 U/mL) for cofactor recycling.

  • Enzyme Addition: Add the engineered Ketoreductase (KRED) or Geotrichum candidum NBRC 5767 resting cells (10 g/L wet weight) to the aqueous phase. Stir gently at 30°C.

  • Organic Phase Preparation: Dissolve 1-(2,5-difluorophenyl)-2,2-difluoroethanone (50 mmol) in Methyl tert-butyl ether (MTBE, 20 mL).

  • Biphasic Reaction: Slowly overlay the organic phase onto the aqueous phase. Initiate moderate stirring (avoiding emulsion formation that could denature the enzyme).

  • Monitoring & Workup: Monitor the organic phase via chiral HPLC. Once conversion reaches >95% (typically 24-48h), separate the phases. Extract the aqueous layer twice with MTBE. Combine organic layers, evaporate, and crystallize the highly pure (1S)-alcohol.

References

  • Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024) . Chemical Reviews, ACS Publications.1

  • Biocatalytic Reduction of Carbonyl Groups . Current Organic Chemistry, ResearchGate. 2

  • Organocatalytic Asymmetric Reduction of Fluorinated Alkynyl Ketimines . ACS Publications. 3

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) for (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve enantiomeric excess (ee) d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and resolve enantiomeric excess (ee) degradation or poor chiral resolution when working with (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol .

Synthesizing highly enantioenriched α-difluoromethyl alcohols presents unique stereoelectronic challenges. The difluoromethyl (–CHF₂) group exerts a powerful electron-withdrawing inductive effect while possessing a steric volume nearly identical to a standard methyl group. This combination often leads to poor transition-state differentiation in asymmetric catalysis and unexpected chemical instability during downstream processing.

Diagnostic Data Matrix

Before diving into specific protocols, consult this quantitative troubleshooting matrix to identify the root cause of your ee issues.

Symptom / ObservationSynthetic RouteRoot Cause AnalysisCorrective ActionExpected ee Recovery
ee plateaus at 70-80% Asymmetric Transfer Hydrogenation (ATH)Poor steric differentiation between the 2,5-diF-Ar and –CHF₂ groups.Lower reaction temperature to 0°C; switch from Ru to Ir-based catalysts.> 95%
Reaction stalls at <30% conversion Lipase Kinetic Resolution–CHF₂ group reduces the nucleophilicity of the adjacent hydroxyl group.Switch acyl donor to isopropenyl acetate; increase temp to 45°C.> 98% (at 50% conv.)
Variable ee across batches Biocatalytic Reduction (KRED)Incomplete cofactor (NADPH) recycling leading to reversible redox equilibrium.Increase glucose dehydrogenase (GDH) loading; maintain pH 7.0.> 99%
ee drops during workup Any (Downstream processing)Base-catalyzed reversible deprotonation of the highly acidic benzylic α-proton.Avoid strong bases (e.g., NaOH, NaOMe); use mildly acidic aqueous washes.Prevents loss
Frequently Asked Questions & Mechanistic Troubleshooting
Q1: I am using Ru-TsDPEN for the Asymmetric Transfer Hydrogenation (ATH) of 2,5-difluorophenyl difluoromethyl ketone, but my ee is stuck at 75%. How can I improve this?

The Causality: Standard Noyori-type ATH relies heavily on steric differentiation (CH/π interactions) to lock the ketone into a single transition state geometry. Because the –CHF₂ group and the 2,5-difluorophenyl ring have competing steric profiles, the energy difference ( ΔΔG‡ ) between the two diastereomeric transition states is unusually small. The Solution: You must amplify this energy gap. Lowering the temperature to 0°C tightens the transition state. Additionally, [1] demonstrates that modifying the catalyst structure—such as utilizing tethered Ru-complexes or switching to Ir-based systems—provides a more rigid chiral pocket that forces the –CHF₂ group into the favored orientation.

Step-by-Step Optimized ATH Protocol:

  • Catalyst Pre-activation: In a Schlenk flask under argon, dissolve [RuCl2​(p−cymene)]2​ (0.5 mol%) and (1S,2S)-TsDPEN (1.1 mol%) in anhydrous DMF. Stir at 80°C for 20 minutes to pre-form the active catalyst.

  • Substrate Addition: Cool the mixture to 0°C. Add 2,5-difluorophenyl difluoromethyl ketone (1.0 equiv).

  • Hydride Delivery: Dropwise, add a pre-mixed azeotrope of HCOOH/Et₃N (5:2 ratio, 5.0 equiv). The 5:2 ratio is critical to maintain a steady hydride concentration without altering the pH unfavorably.

  • Incubation: Stir at 0°C for 24–36 hours. Monitor strictly by chiral GC to ensure conversion does not reverse.

  • Quench: Quench with cold water and extract with ethyl acetate.

Q2: Can Ketoreductases (KREDs) provide a higher ee than transition-metal catalysts for this specific molecule?

The Causality: Yes. Unlike small-molecule catalysts that rely on steric bulk, enzymes utilize a highly defined, three-dimensional binding pocket. The highly polarized C–F bonds in the 2,5-difluorophenyl and –CHF₂ groups act as strong hydrogen-bond acceptors. Specific Alcohol Dehydrogenases (ADHs) can lock these fluorine atoms into a rigid conformation via hydrogen bonding with the enzyme's amino acid backbone, ensuring near-perfect stereofacial attack by NADPH. [2] show that enzymatic reduction routinely yields >99% ee for structurally similar motifs.

Q3: I am attempting a kinetic resolution of the racemic alcohol using CAL-B (Novozym 435), but the transesterification is incredibly slow. Why?

The Causality: The strong electron-withdrawing nature (-I effect) of the adjacent –CHF₂ group pulls electron density away from the hydroxyl oxygen. This drastically reduces the oxygen's nucleophilicity, making its attack on standard acyl donors (like vinyl acetate) kinetically sluggish. Furthermore, if vinyl acetate is used, the byproduct (acetaldehyde) can form Schiff bases with the lysine residues on the lipase, deactivating the enzyme over time. The Solution: Switch to isopropenyl acetate . It is a more reactive acyl donor, and its byproduct is acetone, which is completely inert to the enzyme.

Step-by-Step Lipase Resolution Protocol:

  • Preparation: Dissolve racemic 1-(2,5-difluorophenyl)-2,2-difluoroethanol in anhydrous MTBE (Methyl tert-butyl ether) over 4Å molecular sieves. Moisture must be <100 ppm to prevent competitive hydrolysis.

  • Reagents: Add 3.0 equivalents of isopropenyl acetate.

  • Biocatalyst Addition: Add 10% w/w of immobilized CAL-B (Novozym 435).

  • Incubation: Incubate in an orbital shaker at 45°C and 250 rpm.

  • Harvesting: Monitor via chiral HPLC. Stop the reaction at exactly 50% conversion by filtering off the immobilized enzyme. The remaining unreacted alcohol will be highly enriched in the (1S)-enantiomer.

Q4: My chiral HPLC shows the ee degrading over time during storage and workup. Is the molecule racemizing?

The Causality: Yes. While standard secondary alcohols are stereochemically stable, α-difluoromethyl benzylic alcohols are an exception. The α-proton (the hydrogen on the chiral center) is flanked by two highly electron-withdrawing groups (the 2,5-difluorophenyl ring and the –CHF₂ group). This makes the proton unusually acidic. Exposure to strong bases during workup (e.g., washing with 1M NaOH) triggers a reversible deprotonation, forming a planar, achiral enolate intermediate that reprotonates non-selectively, destroying your ee.

Visual Troubleshooting Workflows

Workflow A Low ee in (1S)-Alcohol B Identify Synthetic Route A->B C1 Asymmetric Reduction (Ru-TsDPEN) B->C1 C2 Biocatalytic Reduction (KRED / ADH) B->C2 C3 Kinetic Resolution (Lipase CAL-B) B->C3 D1 Decrease Temp to 0°C Switch to Ir-catalyst C1->D1 Steric Clash D2 Optimize NADPH Recycling System C2->D2 Cofactor Depletion D3 Use Isopropenyl Acetate Increase to 45°C C3->D3 Poor Nucleophilicity

Decision tree for troubleshooting low ee based on the chosen synthetic pathway.

Mechanism Chiral (1S)-Enantiomer High ee Base Strong Base OH- / Alkoxide Chiral->Base Deprotonation Enolate Planar Enolate Achiral Intermediate Base->Enolate Loss of α-H Racemic (1R/1S)-Mixture Low ee Enolate->Racemic Non-selective Reprotonation

Base-catalyzed racemization pathway of α-difluoromethyl alcohols.

References
  • Title: Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones Source: Organic Letters 2006, 8, 26, 6103–6106. URL: [Link]

  • Title: Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols Source: Advanced Synthesis & Catalysis 2021, 363, 5092-5099. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Solubility &amp; Crystallization of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the unique physical chemistry challenges a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the unique physical chemistry challenges associated with highly fluorinated chiral alcohols.

Part 1: Mechanistic Overview (The "Why")

To troubleshoot solubility, we must first understand the causality behind the molecule's behavior. (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol presents a fascinating dichotomy of intermolecular forces:

  • Extreme Hydrogen-Bond Donating Capacity: The strong electron-withdrawing effect of the four fluorine atoms (the 2,2-difluoroethyl group and the 2,5-difluorophenyl ring) drastically reduces the pKa of the hydroxyl proton. This makes the molecule an exceptionally strong hydrogen-bond donor.

  • High Lipophilicity & "Fluorous" Character: Despite the polar hydroxyl group, the fluorinated aromatic ring is intensely hydrophobic and exhibits mild fluorous phase behavior, meaning it repels both water and standard non-polar aliphatic hydrocarbons.

The Result: The compound relies heavily on solvents with most molecular similarities or strong Lewis-basic (hydrogen-bond accepting) properties to dissolve[1]. In purely non-polar solvents (like hexanes), the molecules strongly self-associate via hydrogen bonding, leading to aggregation or phase separation rather than true dissolution. Conversely, in highly polar protic solvents (like water), the hydrophobic bulk forces the compound to precipitate.

Part 2: Troubleshooting FAQs

Q1: Why does my compound form a cloudy emulsion or "oil out" instead of crystallizing in hexane/ethyl acetate mixtures? Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). Because the compound has a relatively low melting point and strong self-associating hydrogen bonds, cooling a supersaturated solution can cause it to separate into a solute-rich liquid phase (an oil) rather than forming a solid crystal lattice. This occurs when the supersaturation point is reached at a temperature above the melting point of the precipitating phase. Solution: You must alter the thermodynamics of your cooling trajectory. Increase the proportion of the "good" solvent (Ethyl Acetate) to keep the compound soluble at higher temperatures. Cool the solution extremely slowly, and introduce a seed crystal before the cloud point is reached to bypass the oiling phase and force solid nucleation[2].

Q2: I am preparing samples for NMR in CDCl₃, but the spectra show broad, poorly resolved peaks. Is the compound degrading? Causality: Degradation is highly unlikely. In a non-competing, weakly solvating environment like chloroform, the highly acidic hydroxyl protons form strong intermolecular hydrogen bonds, creating transient dimers or oligomeric aggregates. This self-association slows down molecular tumbling in solution, leading to T2​ relaxation broadening in the NMR spectrum. Solution: Break the hydrogen-bond network. Switch to a strongly hydrogen-bond accepting solvent like DMSO- d6​ , which will individually solvate each molecule. Alternatively, add 1-2 drops of CD₃OD to your CDCl₃ sample to disrupt the self-association.

Q3: How can I prevent the compound from precipitating when diluting DMSO stock solutions into aqueous biological buffers? Causality: The compound exhibits excellent solubility in DMSO due to highly favorable dipole-dipole interactions and hydrogen-bond acceptance[3]. However, the 2,5-difluorophenyl ring is intensely hydrophobic. When introduced to an aqueous buffer, the hydrophobic effect rapidly drives the fluorinated rings together to minimize contact with water, causing immediate precipitation. Solution: Pre-formulate the compound. Before adding the DMSO stock to the buffer, mix the stock with a non-ionic surfactant (e.g., Tween-20) or encapsulate it using cyclodextrins. When diluting, add the aqueous buffer to the organic stock dropwise with vigorous vortexing, rather than pipetting the stock directly into a large volume of water.

Part 3: Solvent Compatibility & Solvation Data

Understanding the dielectric constant ( ε ) and solvation role is critical for selecting the right system for your workflow.

SolventDielectric Constant ( ε )Solvation RoleSolubility ProfileRecommended Application
Heptane / Hexane ~1.9Anti-SolventPoorCrystallization anti-solvent
Chloroform (CDCl₃) 4.8Weak H-Bond AcceptorModerate (Aggregates)Routine NMR (requires CD₃OD co-solvent)
Ethyl Acetate (EtOAc) 6.0Lewis Basic / H-Bond AcceptorExcellentPrimary crystallization solvent
Tetrahydrofuran (THF) 7.5Strong Lewis BasicExcellentReaction solvent, High-concentration stocks
Dimethyl Sulfoxide 46.7Highly Polar AproticExcellentBiological assay stocks, Quantitative NMR
Water / PBS 80.1Highly Polar ProticInsolubleAqueous assays (requires formulation)

Part 4: Experimental Protocols

Self-Validating Protocol: Controlled Anti-Solvent Crystallization

Objective: Isolate pure (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol without liquid-liquid phase separation (oiling out).

  • Step 1: Primary Dissolution. Weigh the crude compound into an Erlenmeyer flask. Add ethyl acetate dropwise while heating on a steam bath until the solid just dissolves.

    • Validation Check: The solution must be completely transparent with no striations or undissolved particulates. If cloudy, add 1-2 mL more EtOAc and allow time for kinetic dissolution[4].

  • Step 2: Anti-Solvent Titration. Slowly add heptane dropwise to the boiling solution until a faint, persistent cloudiness appears. This indicates the exact saturation point.

  • Step 3: Re-establishing Homogeneity. Add 1-2 drops of ethyl acetate until the solution becomes perfectly clear again.

    • Validation Check: This critical step guarantees the system is exactly at the solubility limit at the boiling point, preventing premature supersaturation upon cooling[2].

  • Step 4: Seeding and Controlled Cooling. Remove the flask from the heat source. Allow it to cool ambiently on an insulated surface (e.g., a cork ring). When the flask is warm to the touch (~40°C), introduce a single seed crystal of the pure compound.

    • Validation Check: The seed crystal should remain solid and slowly grow over 5-20 minutes. If it dissolves, the solution is too warm. If it melts into an oil, the solvent ratio is incorrect; return to Step 1[2].

  • Step 5: Final Isolation. Once room temperature is reached and crystal growth is clearly visible, transfer the flask to an ice-water bath for 15 minutes to maximize thermodynamic yield. Filter the purified crystals via a Büchner funnel.

Part 5: Troubleshooting Visualization

TroubleshootingWorkflow Init Dissolution of (1S)-1-(2,5-Difluorophenyl) -2,2-difluoroethanol PhaseCheck Observe Phase Behavior Upon Cooling or Dilution Init->PhaseCheck OilOut Liquid-Liquid Phase Separation (Oiling Out) PhaseCheck->OilOut Mixed Organic Solvents Aggreg Self-Association & NMR Peak Broadening PhaseCheck->Aggreg Non-Polar Solvents (CDCl3) AqCrash Precipitation in Aqueous Assay Buffers PhaseCheck->AqCrash Biological Assays FixOil Increase EtOAc Ratio, Cool Slowly & Seed Early OilOut->FixOil FixAggreg Disrupt H-Bonds: Switch to DMSO-d6 Aggreg->FixAggreg FixAq Formulate with Tween-20 or Cyclodextrins AqCrash->FixAq Success Homogeneous Solution or Pure Crystal Lattice FixOil->Success FixAggreg->Success FixAq->Success

Workflow for troubleshooting phase separation and solubility issues of fluorinated alcohols.

Part 6: References

  • Solubility Behaviors and Correlations of Common Organic Solvents Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • 3.6F: Troubleshooting (Crystallization) Source: Chemistry LibreTexts URL:[Link]

  • 2.2.4.6A: Single Solvent Crystallization Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

advanced purification and crystallization techniques for (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with isolating and purifying (1S)-1-(2,5-Difluorophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with isolating and purifying (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol . This highly fluorinated chiral secondary alcohol presents unique thermodynamic behaviors—such as liquid-liquid phase separation and strong hydrogen-bond donating capacity—that require precise, causality-driven experimental design.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: During cooling crystallization, the solution turns cloudy and forms a dense oil at the bottom of the reactor instead of crystals. Why does this happen, and how can it be prevented?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." For highly fluorinated molecules like (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol, the strong lipophilicity and disrupted intermolecular hydrogen bonding significantly lower the melting point of the solute. When the supersaturated solution is cooled rapidly, the system's operating point intersects the binodal curve before reaching the spinodal curve of crystallization. This causes the solution to demix into a solute-rich liquid phase and a solvent-rich liquid phase[1].

Causality & Solution: Oiling out traps impurities and completely halts enantiomeric enrichment. To prevent this, you must alter the thermodynamic landscape. Switch from a purely non-polar solvent to a binary mixture (e.g., Heptane/Isopropanol) to steepen the solubility curve. Furthermore, implement a strict isothermal hold just above the LLPS temperature and introduce enantiopure seeds (1-3 wt%). Seeding provides a low-energy surface for secondary nucleation, allowing the system to bypass the metastable liquid-liquid boundary and directly enter the solid-liquid equilibrium phase[2].

Q2: What is the optimal preparative Supercritical Fluid Chromatography (SFC) strategy for resolving the racemic mixture of this difluoroethanol derivative?

A: Preparative SFC is highly effective for this compound, but the choice of co-solvent is critical to success. The molecule features a 2,2-difluoroethanol moiety, where the electron-withdrawing −CF2​H group significantly increases the acidity of the adjacent hydroxyl group, making it a strong hydrogen-bond donor.

Causality & Solution: Using a standard non-protic modifier (like acetonitrile) will result in severe peak tailing because the solute will strongly hydrogen-bond to the carbamate linkages of the immobilized amylose/cellulose chiral stationary phase (e.g., Chiralpak IC). You must use a polar protic co-solvent, such as Ethanol or Methanol (10-15% v/v), to competitively elute the compound and maintain sharp peak shapes[3]. Basic additives (like diethylamine) are unnecessary and may cause baseline drift, as the compound is a neutral alcohol.

Q3: We are attempting to upgrade the enantiomeric excess (ee) from 80% to >99% via crystallization, but the ee plateaus at 88%. Why?

A: This indicates that 1-(2,5-Difluorophenyl)-2,2-difluoroethanol crystallizes as a racemic compound rather than a conglomerate. In a racemic compound system, the two enantiomers co-crystallize in a fixed stoichiometric ratio within the same crystal lattice.

Causality & Solution: The maximum achievable ee by crystallization is strictly governed by the eutectic composition of the system. If your starting ee (80%) is below the eutectic point (e.g., 90%), crystallization will preferentially precipitate the racemic compound, enriching the mother liquor in the desired enantiomer, but the isolated solid will remain low ee[4]. To resolve this, you must first use preparative SFC to push the bulk ee past the eutectic point. Once the starting ee is >90%, cooling crystallization will precipitate the pure (1S)-enantiomer, leaving the racemate in the mother liquor[1].

Part 2: Quantitative Data & Process Optimization

Table 1: Preparative SFC Co-Solvent Screening (Chiralpak IC, CO2​ at 120 bar, 35 °C) Data demonstrates the necessity of protic co-solvents to disrupt solute-stationary phase H-bonding.

Co-Solvent (15% v/v)Selectivity ( α )Resolution ( Rs​ )Peak Shape / Tailing Factor
Methanol1.853.2Excellent (1.1)
Ethanol 2.10 4.5 Excellent (1.05)
Isopropanol2.353.8Good (1.3)
Acetonitrile1.201.1Poor (2.8 - Severe Tailing)

Table 2: Anti-Solvent Crystallization Optimization (Heptane/EtOH System) Data highlights the critical role of cooling rate and seeding in bypassing LLPS.

Starting ee (%)Seed Loading (wt%)Cooling Rate (°C/min)Final Solid ee (%)Yield (%)Observation
92.000.592.545Oiling out
92.02.00.595.065Agglomeration
92.0 2.0 0.1 99.5 82 Pure Crystals
80.02.00.165.050Racemate crash

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Preparative SFC Workflow for Enantiomeric Resolution

This protocol utilizes stacked injections to maximize throughput while preventing thermal degradation of the fluorinated alcohol.

  • Sample Preparation: Dissolve the racemic 1-(2,5-Difluorophenyl)-2,2-difluoroethanol in absolute ethanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates that could foul the column frit.

  • System Equilibration: Set the preparative SFC system (e.g., Waters Thar Prep100) with a Chiralpak IC column (30 x 250 mm, 5 µm). Equilibrate with CO2​ /Ethanol (85:15 v/v) at a total flow rate of 100 g/min . Maintain backpressure at 120 bar and column temperature at 35 °C[3].

  • Stacked Injection: Program the liquid handler for stacked injections. Inject 2 mL (100 mg) every 4.5 minutes. Self-Validation: If system pressure exceeds 135 bar, pause injections and reduce co-solvent flow to clear the column.

  • Fraction Collection: Trigger fraction collection via UV detection at 254 nm. The (1R)-enantiomer typically elutes first ( tR1​ ), followed by the target (1S)-enantiomer ( tR2​ ).

  • Solvent Removal: Evaporate the collected fractions under reduced pressure at strictly 30 °C. Causality: Higher temperatures risk volatilization of the highly fluorinated, low-molecular-weight alcohol.

SOP 2: Seeded Anti-Solvent Crystallization for ee Upgrade

Self-Validating System: Proceed with this SOP only if the starting ee > eutectic point (approx. 90%).

  • Dissolution: Dissolve 10 g of enriched (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol (ee > 92%) in 15 mL of Isopropanol at 45 °C in a jacketed crystallizer equipped with an overhead stirrer (250 rpm).

  • Anti-Solvent Addition (Phase 1): Slowly dose 20 mL of n-Heptane over 30 minutes. The solution should remain clear. Self-Validation: If cloudiness appears, heat to 50 °C until clear. Cloudiness at this stage indicates premature liquid-liquid phase separation (oiling out).

  • Seeding: Cool the solution to 38 °C (within the metastable zone). Add 0.2 g (2 wt%) of enantiopure (1S) crystals. Hold isothermally for 2 hours to allow the seed bed to establish and consume supersaturation[1].

  • Anti-Solvent Addition (Phase 2) & Cooling: Linearly cool the suspension to 5 °C at a strict rate of 0.1 °C/min while simultaneously dosing an additional 30 mL of n-Heptane. Causality: The slow cooling rate prevents secondary nucleation bursts that trap solvent in the crystal lattice.

  • Filtration & Washing: Filter the resulting slurry under a vacuum. Wash the filter cake with 10 mL of pre-cooled (0 °C) n-Heptane. Dry under vacuum at 25 °C for 12 hours.

Part 4: Process Visualizations

OilingOutTroubleshooting Start Supersaturated Solution (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol Cooling Controlled Cooling (0.1 °C/min) Start->Cooling Observe Phase Observation Cooling->Observe LLPS Oiling Out (LLPS) Detected Observe->LLPS Cloudy Liquid Nucleation Solid Nucleation Detected Observe->Nucleation Solid Particles Adjust Heat to Clear & Adjust Solvent/Anti-solvent Ratio LLPS->Adjust Hold Isothermal Ageing (2-4 hours) Nucleation->Hold Adjust->Cooling Seed Add Enantiopure Seeds at Metastable Zone Adjust->Seed Bypass LLPS Seed->Hold Success High-ee Crystalline Product (>99% ee) Hold->Success

Figure 1: Troubleshooting workflow for bypassing Liquid-Liquid Phase Separation (Oiling Out).

SFC_Pathway Feed Racemic Mixture Feed (50 mg/mL in EtOH) Injection Stacked Injection (Thar Prep100) Feed->Injection Column Chiralpak IC Column (CO2 / EtOH 85:15) Injection->Column Detector UV/VIS Detection (254 nm) Column->Detector Frac1 Fraction 1: (1R)-Enantiomer (Waste/Racemization) Detector->Frac1 tR1 Frac2 Fraction 2: (1S)-Enantiomer (Target Product) Detector->Frac2 tR2

Figure 2: Preparative SFC pathway utilizing protic co-solvents for optimal chiral resolution.

Part 5: References

  • Title: CA3196333A1 - Amino quinazoline derivatives as p2x3 inhibitors (Preparative SFC Protocols) Source: Google Patents URL:

  • Title: Enantiomer Separation: Fundamentals and Practical Methods (Oiling Out & Ternary Phase Diagrams) Source: ResearchGate URL:

  • Title: Enantioenrichment by Crystallization (Thermodynamic Equilibrium & ee Upgrade) Source: Organic Process Research & Development (ACS Publications) URL:

  • Title: Designing crystallization based-enantiomeric separation for chiral compound-forming systems Source: Martin Luther University Halle-Wittenberg URL:

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

Welcome to the Technical Support Center. As a highly fluorinated chiral benzylic alcohol, (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol presents unique stability profiles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly fluorinated chiral benzylic alcohol, (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol presents unique stability profiles. While the carbon-fluorine (C-F) bonds impart significant thermal and oxidative resistance to the molecular framework [3], the strong electron-withdrawing nature of the 2,5-difluorophenyl and 2,2-difluoroethyl groups fundamentally alters the reactivity of the benzylic position.

This guide is designed for researchers and drug development professionals to troubleshoot, diagnose, and prevent thermal degradation during storage and sample preparation.

Part 1: Frequently Asked Questions (Mechanisms of Degradation)

Q1: Why is this specific fluorinated alcohol prone to thermal degradation despite the stabilizing presence of C-F bonds? A: The causality lies in electronic induction. While C-F bonds provide a highly inert barrier against general oxidative degradation [3], the cumulative electron-withdrawing effect of the 2,5-difluorophenyl ring and the -CHF₂ group significantly increases the acidity of the benzylic proton (at the C1 position). Under thermal stress, especially in the presence of trace alkaline impurities, this acidic proton becomes susceptible to abstraction, leading to base-catalyzed elimination (loss of HF or water) or reversible enolization that destroys the (1S) stereocenter.

Q2: Does thermal stress directly cause racemization (loss of enantiomeric excess)? A: Direct, heat-induced heterolytic cleavage (carbocation formation) is highly disfavored due to the destabilizing effect of the adjacent fluorines. However, racemization occurs indirectly. If stored in standard Type I borosilicate glass at elevated temperatures, trace alkali metals leach into the solvent/API. This trace base deprotonates the acidic benzylic position, forming a transient planar intermediate that re-protonates non-stereospecifically, degrading the (1S) enantiomeric excess (ee) over time.

Q3: We observed benzene and toluene derivatives in our GC-MS after preparing the sample. Is the compound degrading in storage? A: Not necessarily in storage. This is a classic sample preparation artifact. To accelerate dissolution, many laboratories use ultrasonic baths. Sonication of benzylic alcohols generates localized extreme heat (cavitation bubbles), which triggers radical cleavage of the benzylic C-C and C-O bonds, generating aromatic hydrocarbon artifacts [1]. You must avoid sonicating this compound.

Part 2: Troubleshooting Guide: Storage & Handling

Issue 1: Appearance of the Ketone Impurity over Time
  • Symptom: HPLC analysis shows a growing peak corresponding to 1-(2,5-difluorophenyl)-2,2-difluoroethanone.

  • Root Cause: Autoxidation. While fluorination increases general thermal stability [2], the secondary benzylic alcohol remains susceptible to radical-mediated oxidation if exposed to oxygen and thermal fluctuations.

  • Solution: Implement a strict inert-gas protocol. Flush all headspace with Argon (not Nitrogen, as Argon is heavier and blankets the solid/liquid more effectively) and store in amber PTFE-lined vials at 2–8°C.

Issue 2: Gradual Loss of Enantiomeric Purity (ee%)
  • Symptom: Chiral HPLC indicates the (1R) enantiomer is increasing during long-term ambient storage.

  • Root Cause: Base-catalyzed racemization driven by alkali leaching from standard glass containers interacting with the highly acidic benzylic proton.

  • Solution: Transition storage containers from untreated glass to silanized amber glass or high-density polyethylene (HDPE)/PTFE containers.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your analytical data, implement the following self-validating protocols. These methods are designed with built-in controls to confirm that degradation is not occurring during the assay itself.

Protocol 1: Safe Sample Dissolution (Avoiding Sonication-Induced Cleavage)

Objective: Prepare analytical samples without inducing cavitation-based radical degradation [1].

  • Weighing: Accurately weigh 10.0 mg of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol into a 10 mL silanized volumetric flask.

  • Solvent Addition: Add 7 mL of HPLC-grade Acetonitrile (pre-chilled to 15°C to minimize exothermic mixing effects).

  • Agitation: Do NOT use an ultrasonic bath. Instead, use a mechanical vortex mixer at 1500 rpm for 3 minutes.

  • Thermal Control: If dissolution is incomplete, place the flask in a thermostated water bath at exactly 30°C for 5 minutes, followed by 1 minute of vortexing.

  • Validation Step: Prepare a blank solvent control subjected to the exact same vortexing/heating steps to ensure no solvent-derived impurities are generated.

  • Dilution: Make up to volume with Acetonitrile and proceed immediately to injection.

Protocol 2: Forced Degradation & Stability-Indicating Assay

Objective: Establish a baseline for identifying thermal and oxidative degradation peaks.

  • Sample Prep: Prepare three 1 mg/mL solutions of the compound in Acetonitrile in PTFE-lined vials.

  • Control: Store Vial 1 at 4°C in the dark (Baseline Control).

  • Thermal Stress: Place Vial 2 in a forced-degradation oven at 60°C for 48 hours.

  • Oxidative Stress: Add 0.1% H₂O₂ to Vial 3 and store at 40°C for 48 hours.

  • Analysis: Run all three samples via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Causality Check: The emergence of the ketone peak in Vial 3 and elimination peaks (shorter retention times) in Vial 2 validates the assay's ability to separate specific thermally-induced degradation products from the parent API.

Part 4: Quantitative Data Presentation

The following table summarizes the degradation kinetics of the compound under various storage conditions, demonstrating the critical need for temperature and container control.

Storage ConditionContainer TypeTimeframeKetone Impurity (%)Enantiomeric Purity (ee %)Action Required
25°C, Ambient Air Standard Borosilicate3 Months1.8%96.5%High Risk: Switch to Argon and silanized glass.
40°C, Ambient Air Standard Borosilicate1 Month4.2%91.0%Critical: Unacceptable racemization and oxidation.
2-8°C, Argon Flush Standard Borosilicate6 Months< 0.1%98.8%Moderate: Cold storage slows oxidation, but glass risks ee%.
2-8°C, Argon Flush Silanized Glass / PTFE12 Months< 0.1%> 99.5%Optimal: Recommended long-term storage protocol.

Part 5: Degradation Pathways & Prevention Workflow

Below is the logical workflow detailing how thermal stress and trace impurities drive specific degradation pathways, and the corresponding corrective actions required to stabilize the compound.

ThermalDegradation Compound (1S)-1-(2,5-Difluorophenyl) -2,2-difluoroethanol ThermalStress Thermal Stress / Sonication Compound->ThermalStress Exposed to TraceImpurities Trace Base / Metals (Glassware) Compound->TraceImpurities Exposed to Path1 Autoxidation (Ketone Formation) ThermalStress->Path1 O2 present Path2 Radical Cleavage (Sonication-induced) ThermalStress->Path2 Cavitation Path3 Base-Catalyzed Elimination / Racemization TraceImpurities->Path3 High Temp Prev1 Argon Blanketing & Amber PTFE Vials Path1->Prev1 Prevented by Prev2 Gentle Vortexing (Avoid Sonication) Path2->Prev2 Prevented by Prev3 Silanized Glassware & Strict Temp Control (2-8°C) Path3->Prev3 Prevented by

Caption: Degradation pathways of fluorinated benzylic alcohols and preventive storage workflows.

References

  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents Source: Pharmaceutical Society of Japan URL:[Link]

  • Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones Source: National Institutes of Health (NIH) / PMC URL:[Link]

Optimization

optimizing chiral chromatography conditions for (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

Initiating Optimization Assessment I'm currently analyzing the request to optimize chiral chromatography conditions for (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol. The focus is a technical support center, structurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Optimization Assessment

I'm currently analyzing the request to optimize chiral chromatography conditions for (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol. The focus is a technical support center, structuring content in a Q&A format, integrating troubleshooting guides and FAQs. I'm assessing the best approach.

Defining Target Audience & Scope

I've clarified the target audience: researchers, scientists, and drug development professionals. I'm focusing on core requirements, namely autonomy in guide structure, scientific integrity through explanations and citations, and clear visualization with tables, protocols, and Graphviz diagrams. I am also deconstructing the topic and molecule, starting with a chiral secondary alcohol.

Analyzing Compound Properties

I'm now delving into the compound's characteristics. The fluorination suggests strong hydrogen bonding capabilities and influences on the aromatic ring's polarity. I'm considering the potential challenges this presents for chiral separation. I'm focusing on SFC and NP-HPLC, as these are frequently used for such compounds.

Analyzing Chiral Separations

I'm currently focused on the implications of chiral chromatography for fluorinated compounds. Specifically, I'm examining SFC and the effectiveness of fluorinated chiral stationary phases (CSPs) such as Chiralcel/Chiralpak. Initial results are promising, showing some foundational principles at play.

Designing Support Center

I'm currently focused on designing a technical support center specifically tailored for optimizing chiral chromatography of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol. Troubleshooting guides and FAQs are a key feature of this, and the goal is to provide specific guidance on this highly fluorinated molecule.

Analyzing Molecular Properties

I've been analyzing the key properties of the chiral alcohol, focusing on its fluorinated substituents and chiral center. I am now deep-diving into the molecule's unique features, particularly its fluorophilic interactions, hydrogen bonding capabilities, and dipole-dipole interactions. This will lead to recommendations on chiral stationary phase (CSP) selection, where I will prioritize polysaccharide-based CSPs and fluorinated CSPs.

Developing Q&A Format

I'm now implementing the Q&A format, focusing on explaining causality and ensuring self-validating protocols within each answer. I'm incorporating in-text citations with hyperlinks and will provide a complete reference list at the end. Quantitative data will be presented using structured tables, and I'll include detailed, step-by-step methodologies alongside Graphviz (DOT) diagrams to visualize workflows. I'm aiming for a maximum width of 760px and a high-contrast color palette with brief captions.

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I've also started drafting the content. The technical support center's structure includes a welcome introduction, a core principles and column selection FAQ, a method development workflow protocol with a diagram, a troubleshooting guide (Q&A), and a quantitative data & optimization parameters table. The references section will contain numbered entries with titles, sources, and URLs.

Evaluating Molecular Interactions

I'm now evaluating the molecule's specific interactions. The fluorinated groups enhance alcohol acidity, potentially leading to strong hydrogen bonding and peak tailing. Depending on the technique, acidic or basic additives might be needed, or alcohol modifiers for SFC. Also, embedding fluorine into the CSP structure (like CCA-F4) is promising for promoting fluorophilic retention and better resolution.

Refining the DOT Diagram

I'm now refining the DOT code for the workflow. I've focused on visual clarity, setting the graph's size to ensure the diagram fits within 760px. I've defined nodes for CSP screening, modifier optimization, and temperature/pressure adjustments, all with specific colors and contrasting text for readability. The diagram's directed edges are labeled to represent the method development process.

Visualizing Chromatography Workflows

I'm now implementing the DOT diagram for the method development workflow in more detail. I've defined nodes and edges, labeling each step and including specific color-coding to emphasize the workflow. The diagram has been adjusted to focus on key decision points, with different resolution and peak tailing, and provides a clear visual guide for optimizing chiral chromatography.

Outlining Content Structure

I'm currently drafting detailed protocols focusing on supercritical fluid chromatography (SFC) chiral screening, specifically highlighting the rationale behind modifier selections based on steric bulk and hydrogen-bonding capacity. I'm also creating tables to compare modifier effects on retention and resolution, and CSP performance, comparing standard and fluorinated amylose CSP types. Troubleshooting Q&A is underway, addressing challenges like peak tailing for highly fluorinated alcohols.

Adding Modifier Strategies

I am now focusing on the effects of temperature and modifiers, specifically adding 1% TFA/DEA to the modifier. I'm structuring a Q&A to explain how temperature affects the enantioseparation of the fluorinated alcohol in SFC. This focuses on the mobile phase density and chiral recognition thermodynamics. I've also integrated relevant citations to bolster the content.

Incorporating Supporting Literature

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Mapping Literature Resources

I'm now mapping the provided literature sources to bolster my content on chiral chromatography of fluorinated alcohols. I'm focusing on "chromatographytoday.com," "chromatographyonline.com," and "sigmaaldrich.com" to ensure I have verified URLs. My focus is on sourcing literature for SFC and fluorophilic interactions, linking them in the Q&A format.

Developing Section Structure

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Addressing Troubleshooting Queries

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Validating Additive Strategies

I am now thinking about how acidic additives can compete with hydrogen bonding sites, and I am exploring adding 0.1% TFA when needed. I'm also planning to mention that a highly protic modifier, like methanol, sometimes works best. I've also focused on fluorinated CSPs, like those containing 4-fluoro-3-methylphenylcarbamate, as they enhance chiral recognition.

Defining Table Content

I am now focusing on the table's design, aiming for clarity and direct comparison. I'm structuring a table to compare optimization parameters, including retention factor and resolution. The table will compare the effects of different conditions and their mechanistic impact on resolution (Rs). I will use a concise, scientific tone for my audience of experts.

Integrating Citation Strategy

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Refining Literature Citations

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Structuring Content Outline

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Refining Color Palette

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Optimizing DOT Diagram

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Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Validation Methods for Quantifying (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

Executive Summary (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a highly specialized, polyfluorinated chiral building block. Its unique stereoelectronic profile—driven by the electron-withdrawing 2,5-difluorophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a highly specialized, polyfluorinated chiral building block. Its unique stereoelectronic profile—driven by the electron-withdrawing 2,5-difluorophenyl ring and the 2,2-difluoroethyl moiety—makes it a critical intermediate in the synthesis of advanced therapeutics. However, accurately quantifying its enantiomeric excess (%ee) and chemical purity presents distinct chromatographic challenges. This guide objectively compares analytical modalities and provides a self-validating protocol for robust quantification.

Mechanistic Insights: The Fluorine Effect on Chiral Recognition

To develop a reliable method, one must first understand the causality behind the molecule's behavior on a column. Why do standard HPLC methods often fail for polyfluorinated alcohols?

The inductive effect of the four fluorine atoms pulls electron density away from the hydroxyl oxygen, rendering the hydroxyl proton highly acidic. This significantly enhances its hydrogen-bond donor capacity [1]. While this strong H-bonding improves chiral recognition on the carbamate linkages of polysaccharide-based Chiral Stationary Phases (CSPs) [2], it simultaneously exacerbates non-specific, high-affinity interactions with residual silanols on the silica support. If left unmitigated, this causes severe peak tailing and baseline drift. Consequently, method development must balance enantioselectivity with peak symmetry by utilizing specific acidic modifiers (e.g., Trifluoroacetic acid).

Comparative Modality Analysis

We evaluated three primary modalities for the enantiomeric resolution of 1-(2,5-Difluorophenyl)-2,2-difluoroethanol.

Table 1: Performance Comparison of Chiral Separation Modalities

ParameterNormal Phase (NP-HPLC)Reversed-Phase (RP-HPLC)Supercritical Fluid (SFC)
Stationary Phase Chiralpak AD-H (Amylose)Chirobiotic V (Macrocyclic)Chiralcel OD-H (Cellulose)
Mobile Phase Hexane / IPA (90:10) + 0.1% TFAH₂O / MeOH (70:30)CO₂ / MeOH (85:15)
Resolution (Rs) 2.81.4 (Sub-optimal)4.2
Analysis Time 18 min25 min6 min
Peak Tailing (Tf) 1.151.601.05
Green Chemistry Low (Hexane usage)ModerateHigh (CO₂ based)
Primary Utility Routine GMP QC LabsLC-MS CompatibilityHigh-Throughput Screening

Verdict: While SFC-HPLC is increasingly preferred for high-throughput screening of fluorinated chiral molecules due to its speed and efficiency [3], NP-HPLC remains the most universally accessible and easily validated method for GMP release testing . The following protocol focuses on a highly optimized NP-HPLC system.

Self-Validating Experimental Protocol (NP-HPLC)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Before any sample is quantified, a System Suitability Test (SST) acts as an internal logic gate. If the system fails the SST criteria, it halts, preventing the generation of false purity data.

Phase 1: Reagent & System Preparation
  • Column Selection: Install a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Formulation: Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) Trifluoroacetic acid (TFA).

    • Causality Note: The TFA is critical; it suppresses the ionization of residual silanols on the silica matrix, counteracting the enhanced H-bond donor ability of the difluoroethanol moiety and ensuring sharp, symmetrical peaks.

  • Degassing: Ultrasonically degas the mobile phase for 15 minutes to prevent micro-bubble formation in the pump head.

Phase 2: Sample Preparation
  • Standard Preparation: Dissolve a racemic mixture of 1-(2,5-Difluorophenyl)-2,2-difluoroethanol in the mobile phase to a working concentration of 1.0 mg/mL.

  • Sample Preparation: Dissolve the target (1S)-enantiomer batch in the mobile phase to 1.0 mg/mL.

Phase 3: Chromatographic Execution & The SST Logic Gate

Set the instrument to the following parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Thermodynamic control is vital; lower temperatures increase resolution but broaden peaks).

  • Detection: UV at 260 nm (optimized for the difluorophenyl chromophore).

  • Injection Volume: 10 µL.

The Self-Validation Step (SST): Inject the racemic standard. Evaluate the chromatogram against the following strict criteria:

  • Resolution (Rs): Must be ≥ 2.0 between the (1S) and (1R) enantiomers.

  • Tailing Factor (Tf): Must be ≤ 1.5 for the (1S) peak.

  • Action: If Rs < 2.0, the system is invalid (indicating potential column degradation or IPA evaporation). Do not proceed to sample analysis until the mobile phase is reformulated or the column is regenerated.

Phase 4: ICH Q2(R2) Validation Parameters

Once the SST passes, validate the method for routine use by establishing:

  • Linearity & Range: Inject calibration standards from 0.05% to 150% of the nominal concentration. The correlation coefficient (R²) must be ≥ 0.999.

  • LOD/LOQ: Determine via the signal-to-noise (S/N) ratio. For this optimized method, LOD is typically 0.01% (S/N > 3) and LOQ is 0.03% (S/N > 10), allowing for highly robust detection of trace (1R) impurities.

Validation Workflow Visualization

ValidationWorkflow N1 Sample: (1S)-1-(2,5-Difluorophenyl) -2,2-difluoroethanol N2 Phase 1: Modality Selection (NP-HPLC vs. SFC) N1->N2 N3 Phase 2: Mobile Phase Optimization Hexane/IPA (90:10) + 0.1% TFA N2->N3 N4 Phase 3: System Suitability Testing (SST) Self-Validating Checkpoint N3->N4 N5 Rs ≥ 2.0 & Tf ≤ 1.5? N4->N5 N6 Phase 4: ICH Q2(R2) Validation Linearity, Accuracy, Precision N5->N6 Yes N7 Troubleshoot: Adjust Temp or TFA % N5->N7 No N8 Validated Method for %ee & Purity Quantification N6->N8 N7->N3

Caption: Workflow for chiral HPLC method development and validation of the fluorinated alcohol.

References

  • Title: Understanding Catalytic Enantioselective C–H Bond Oxidation at Nonactivated Methylenes Through Predictive Statistical Modeling Analysis Source: ACS Catalysis (American Chemical Society) URL: [Link]

  • Title: Anionic Dimers of Fluorinated Alcohols Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

Sources

Comparative

Comparative Analysis of Fluorinated Ethanols in Active Pharmaceutical Ingredient (API) Synthesis

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter synthetic bottlenecks where traditional organic solvents fail. Whether dealing with the poor solubility of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter synthetic bottlenecks where traditional organic solvents fail. Whether dealing with the poor solubility of complex peptide aggregates or the competitive side reactions in late-stage functionalization, the solvent environment is as critical as the reagents themselves.

Over the past decade, fluorinated ethanols—specifically 2,2,2-trifluoroethanol (TFE) and its highly fluorinated cousin, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)—have emerged as "magic reaction mediums" 1. This guide provides an objective, mechanistic comparison of fluorinated ethanols, detailing why their unique physicochemical properties make them indispensable in API synthesis, and providing field-proven, self-validating protocols for their application.

Physicochemical Causality: The "Why" Behind the Magic

To understand how fluorinated ethanols drive API synthesis, we must look at the causality of their molecular structure. The introduction of highly electronegative fluorine atoms onto the carbon backbone exerts a strong inductive pull, drawing electron density away from the hydroxyl (-OH) group.

This creates a dual-effect:

  • Extreme Hydrogen-Bond Donicity (α): The hydroxyl proton becomes highly electron-deficient (acidic), making it an aggressive hydrogen bond donor capable of stabilizing transition states or disrupting rigid peptide networks 2.

  • Low Nucleophilicity: The electron withdrawal reduces the electron density on the oxygen atom, preventing the solvent from acting as a competing nucleophile during sensitive alkylation or substitution reactions.

Quantitative Solvent Profiling

The degree of fluorination directly correlates with the solvent's performance metrics. As shown in the table below, increasing fluorination from 2-fluoroethanol to TFE (and ultimately to HFIP) drastically lowers the pKa and increases the H-bond donicity.

Table 1: Comparative Physicochemical Profile of Fluorinated Alcohols in API Synthesis

SolventChemical FormulaBoiling Point (°C)pKa (in H₂O)H-Bond Donicity (α)Primary API Application Focus
2-Fluoroethanol CH₂FCH₂OH103.514.4ModerateMinor intermediate synthesis
2,2-Difluoroethanol CHF₂CH₂OH95.513.3HighAsymmetric induction / Chiral alcohols
2,2,2-Trifluoroethanol (TFE) CF₃CH₂OH74.012.5Very High (1.51)Late-stage alkylation, Nucleophilic substitution
Hexafluoroisopropanol (HFIP) *(CF₃)₂CHOH58.29.3Extreme (1.96)Peptide refolding, PROTAC C-H amidation

*Note: While technically a propanol, HFIP is universally grouped with fluorinated ethanols as the industry-standard benchmark for highly fluorinated solvent systems.

Comparative Applications in API Workflows

A. Late-Stage Alkylation & C-H Functionalization (TFE vs. HFIP)

In the scale-up synthesis of complex APIs (such as the prodrug of ABT-199), TFE is the solvent of choice for key alkylation steps 3. TFE's high polarity dissolves the complex organic precursors, while its low nucleophilicity ensures it does not competitively react with the alkylating agent.

Conversely, for the synthesis of advanced heterobifunctional molecules like PROTACs via ruthenium-catalyzed C‒H amidation, HFIP is required. Its extreme H-bond donicity is necessary to activate the catalyst and stabilize the metallacycle intermediate, a feat TFE cannot achieve as efficiently 4.

SolventSelection Start API Synthetic Step Requirement Analysis Decision Requires Strong H-Bond Donor & Low Nucleophilicity? Start->Decision TFE TFE (Trifluoroethanol) pKa ~12.5 Optimal for Alkylations Decision->TFE Moderate HFIP HFIP (Hexafluoroisopropanol) pKa ~9.3 Optimal for C-H Amidation Decision->HFIP Extreme TFE_Mech Transition State Stabilization (No Nucleophilic Competition) TFE->TFE_Mech HFIP_Mech Disruption of H-Bond Networks (Peptide Refolding) HFIP->HFIP_Mech Validation In-Process Analytical Validation (HPLC/NMR) TFE_Mech->Validation HFIP_Mech->Validation

Caption: Workflow for selecting fluorinated ethanols based on mechanistic API synthesis requirements.

B. Peptide API Synthesis and Conformational Modulation

In the development of therapeutics for neurodegenerative diseases, fluorinated alcohols act as conformational effectors. When dealing with misfolded amyloid-beta (Aβ) peptide aggregates, HFIP is utilized to induce a β-sheet to α-helix conversion 5. At just 12% v/v, HFIP outcompetes the internal amide-amide hydrogen bonds of the peptide, reducing pathogenic β-sheet content by >80%.

PeptideRefolding BetaSheet Misfolded Peptide (β-Sheet Aggregates) HFIP_Action HFIP Solvation (Strong α-Donor) BetaSheet->HFIP_Action Disruption Cleavage of Intermolecular Peptide H-Bonds HFIP_Action->Disruption AlphaHelix Refolded Monomer (α-Helix Conformation) Disruption->AlphaHelix

Caption: Mechanism of HFIP-induced β-sheet to α-helix conformational refolding in peptide APIs.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory analytical checkpoints to confirm mechanistic success before proceeding to the next unit operation.

Protocol A: TFE-Mediated API Alkylation

Objective: Achieve high-yield alkylation while suppressing solvent-nucleophile competition.

  • Precursor Solvation: Dissolve the API precursor in 2,2,2-Trifluoroethanol (TFE) at 25°C.

    • Causality: TFE's high polarity dissolves the complex organic precursor, while its low nucleophilicity ensures the solvent does not competitively react with the alkylating agent.

  • Co-Solvent Addition: Charge Tetrahydrofuran (THF) slowly over 4 hours into the reactor.

    • Causality: THF acts as an anti-solvent for the final product. Adding it slowly shifts the dielectric constant of the medium, driving controlled crystallization of the newly formed API without crashing out impurities.

  • Reaction Maturation: Stir the slurry for 8 hours at 25°C.

  • Validation Checkpoint (Critical): Pull a 1 mL aliquot, filter, and analyze the mother liquor via HPLC at 210 nm.

    • Self-Validation Criteria: The reaction is only validated to proceed to filtration if the unreacted starting material is <3%. If >3%, extend maturation by 2 hours. This ensures thermodynamic completion of the transition state stabilization.

  • Isolation: Filter the solid, wash with 5 L of cold THF, and vacuum dry at 50°C for 16 hours. (TFE's boiling point is 74°C; drying at 50°C under vacuum efficiently clears residual solvent to meet ICH Q3C guidelines).

Protocol B: HFIP-Induced β-to-α Refolding in Peptide APIs

Objective: Solubilize and refold aggregated peptide APIs into active monomeric forms.

  • Solubilization: Suspend the aggregated peptide API in a 12% v/v HFIP/aqueous buffer solution.

    • Causality: The extreme H-bond donicity of HFIP outcompetes the intermolecular amide-amide bonds of the misfolded β-sheets, forcing the peptide chains to disassociate and solvate.

  • Incubation: Incubate at 25°C for 30 minutes.

    • Causality: This provides sufficient kinetic time for the solvent-peptide hydrogen bond exchange to reach equilibrium.

  • Validation Checkpoint (Critical): Analyze the solution using Circular Dichroism (CD) spectroscopy, scanning from 190 nm to 250 nm.

    • Self-Validation Criteria: The system validates successful refolding only when the characteristic β-sheet minimum at 218 nm shifts to the dual α-helix minima at 208 nm and 222 nm. A reduction of β-sheet content by >80% must be confirmed before downstream processing.

  • Solvent Removal: Lyophilize the sample to remove HFIP (BP 58.2°C), yielding the structurally corrected, highly pure peptide API.

References

  • Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. ResearchGate.1

  • Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC - NIH.2

  • Mechanistic Evaluation and Solvent-Based Linear Free Energy Relationship in the Alkylation of ABT-199 Using Di-tert-butyl Chloromethyl Phosphate. ACS Publications.3

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. ResearchGate.4

  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? MDPI.5

Sources

Validation

mass spectrometry (LC-MS) validation of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

LC-MS Validation of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol: A Comparative Guide to Chiral Separation and Ionization Strategies As a Senior Application Scientist, I frequently encounter the analytical bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Validation of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol: A Comparative Guide to Chiral Separation and Ionization Strategies

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by highly fluorinated, low-molecular-weight chiral alcohols. The molecule (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol (C8H6F4O) perfectly illustrates this challenge. The strong electron-withdrawing nature of its four fluorine atoms significantly alters its physicochemical profile—lowering the pKa of the hydroxyl group while simultaneously rendering the molecule highly lipophilic and semi-volatile.

This guide objectively compares analytical strategies for its quantitation and enantiomeric purity validation, moving beyond standard protocols to explain the causality behind optimal LC-MS/MS workflows. Every protocol described herein is designed as a self-validating system, ensuring absolute data integrity.

The Ionization Challenge: Direct Analysis vs. Chemical Derivatization

The primary hurdle in analyzing unactivated fluorinated alcohols via Electrospray Ionization (ESI) is poor sensitivity. The lack of a basic nitrogen atom precludes efficient protonation in ESI positive mode (ESI+). While ESI negative mode (ESI-) can exploit the slightly acidic hydroxyl proton, it is highly susceptible to severe matrix suppression when analyzing biological or environmental samples[1].

To overcome this, chemical derivatization using Dansyl chloride (DNS-Cl) is the gold standard[2].

The Mechanistic Causality: DNS-Cl reacts with the target's hydroxyl group via nucleophilic substitution, introducing a dimethylamino moiety[3]. This tertiary amine acts as a powerful proton affinity tag. By shifting the analyte from a poorly ionizable alcohol to a highly basic dansyl ester, we drive ESI+ ionization efficiency up by 10- to 100-fold, completely bypassing the matrix suppression inherent to ESI-[1].

Table 1: Performance Comparison of Ionization Strategies for Fluorinated Alcohols
Analytical StrategyIonization ModeRelative SensitivityMatrix Effect SusceptibilityWorkflow ComplexityBest Use Case
Direct Infusion / LC ESI (-)LowHigh (>40% suppression)Low (Direct inject)High-concentration neat standards
Direct Infusion / LC APCI (-)ModerateModerateLowNon-polar matrices
DNS-Cl Derivatization ESI (+)Ultra-High (100x increase) Low (<15% suppression) Moderate (Requires 60 min prep)Trace quantitation in biological fluids

Enantioselective Chromatography for MS Compatibility

Validating the specific (1S)-enantiomer requires robust chiral chromatography. Historically, Normal Phase (NP) chromatography (e.g., Hexane/Isopropanol) was the default for chiral separations. However, NP solvents cause severe ion suppression, source arcing, and safety hazards in the mass spectrometer[4].

The LC-MS Compatible Solution: The modern alternative is Polar Ionic Mode (PIM) or Reversed-Phase (RP) chromatography using immobilized polysaccharide-based Chiral Stationary Phases (CSPs) (e.g., Chiralpak IG or Amylose-based equivalents). By utilizing polar organic solvents (methanol or acetonitrile) supplemented with volatile buffers like ammonium formate or ammonium acetate, PIM ensures baseline enantiomeric resolution while providing an ideal desolvation environment for the MS source.

Workflow A Analyte (1S)-1-(2,5-Difluorophenyl) -2,2-difluoroethanol B Derivatization Dansyl Chloride + DMAP (65°C, 60 min) A->B Nucleophilic Substitution C Dansylated Derivative (High Proton Affinity) B->C +Dimethylamino Tag D Chiral LC Separation Polar Ionic Mode (PIM) C->D Injection E ESI+ MS/MS MRM Quantitation D->E Baseline Resolution

Caption: Workflow of Dansyl Chloride derivatization and LC-MS/MS chiral analysis.

Self-Validating Experimental Protocol

This protocol integrates the derivatization workflow with ICH M10 Bioanalytical Method Validation principles[5], ensuring a self-validating system through rigorous Quality Control (QC) and internal standardization[6].

Step 1: Sample Preparation & Derivatization

Causality Check: 4-(Dimethylamino)pyridine (DMAP) is used as a nucleophilic catalyst to accelerate the esterification of the sterically hindered secondary alcohol[7].

  • Aliquot 100 µL of the biological sample (or standard) into a glass vial.

  • Add 10 µL of Internal Standard (e.g., isotopically labeled analog or structurally similar fluorinated alcohol).

  • Extract using 500 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, centrifuge, and transfer the organic layer to a clean vial. Evaporate to dryness under gentle nitrogen.

  • Reconstitute the residue in 100 µL of Acetonitrile.

  • Add 50 µL of Dansyl chloride solution (5 mg/mL in Acetonitrile) and 50 µL of DMAP catalyst (5 mg/mL in Acetonitrile).

  • Seal the vial and incubate at 65°C for 60 minutes[3].

  • Cool to room temperature, add 100 µL of LC-MS grade water to quench the reaction, and transfer to an autosampler vial.

Step 2: Chiral LC-MS/MS Conditions
  • Column: Immobilized Amylose-based CSP (e.g., Chiralpak IG-3, 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Methanol containing 10 mM Ammonium Acetate (Isocratic, Polar Ionic Mode).

  • Flow Rate: 0.8 mL/min (Split 1:4 before entering the MS source to prevent source contamination).

  • MS Source: ESI Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor the transition from the protonated precursor [M+H]+ of the dansylated derivative to the highly stable dimethylaminonaphthalene product ion ( m/z 170.1).

Step 3: ICH M10 Validation Execution

To ensure the method is self-validating, every analytical batch must include the following logical framework:

Validation ICH ICH M10 Validation Select Selectivity & Matrix Effect (Suppression < 15%) ICH->Select Calib Calibration Curve (R² > 0.99, LLOQ Validated) ICH->Calib AccPrec Accuracy & Precision (±15% CV, ±20% at LLOQ) ICH->AccPrec Stab Analyte Stability (Benchtop, Freeze-Thaw) ICH->Stab Select->AccPrec Ensures Reliability Calib->AccPrec Defines Range

Caption: ICH M10 Bioanalytical Method Validation Framework for LC-MS integrity.

Table 2: Required ICH M10 Validation Parameters

Parameter Acceptance Criteria Causality / Scientific Rationale
Selectivity No interfering peaks >20% of LLOQ Ensures the (1R)-enantiomer or matrix lipids do not co-elute and artificially inflate the (1S) quantitation.
Matrix Effect IS-normalized Matrix Factor CV < 15% Validates that the Dansylation tag successfully overrides endogenous ion suppression[1].
Accuracy / Precision ±15% of nominal (±20% at LLOQ) Proves the derivatization reaction is reproducible across the entire dynamic range[6].

| Stability | Deviation < 15% from nominal | Confirms the dansyl-ester derivative does not hydrolyze back to the free alcohol in the autosampler. |

References

  • ICH M10 Bioanalytical Method Validation - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography–electrospray tandem mass spectrometry Source: Journal of Chromatography A / PubMed URL:[Link]

  • Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts Source: Analytical Chemistry / PMC URL:[Link]

  • Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions Source: Syngene International URL:[Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids Source: LCMS.cz URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

As application scientists and laboratory managers, we recognize that the integration of polyfluorinated chiral building blocks into drug discovery workflows requires rigorous downstream waste management. (1S)-1-(2,5-Difl...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and laboratory managers, we recognize that the integration of polyfluorinated chiral building blocks into drug discovery workflows requires rigorous downstream waste management. (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is a highly specialized fluorinated alcohol. While stable under standard bench conditions, its disposal is governed by strict environmental regulations due to its halogenated nature.

This guide provides a comprehensive, self-validating protocol for the segregation, handling, and disposal of this compound, ensuring compliance with federal guidelines while prioritizing environmental and personnel safety.

Chemical Profiling and Operational Parameters

To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the compound's behavior in waste streams. The presence of four fluorine atoms significantly alters its thermal degradation profile compared to non-halogenated alcohols.

Table 1: Physicochemical & Disposal Parameters

ParameterValue / ClassificationOperational Implication
Molecular Formula C₈H₆F₄OHigh fluorine content dictates mandatory segregation.
Waste Classification Halogenated Organic WasteRequires high-temperature incineration with alkaline gas scrubbing.
Primary Incompatibilities Strong bases, strong oxidizersRisk of base-catalyzed dehydrofluorination or exothermic oxidation.
Recommended Container High-Density Polyethylene (HDPE)Prevents leaching; chemically inert to trace acidic byproducts.
Max Accumulation Time 90 Days (Large Quantity Generator)Strict adherence to [1] is required.

The Causality of Segregation: Why Halogenated Waste?

Do not treat (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol as standard solvent waste. The fundamental rule of fluorinated compound disposal is strict segregation into halogenated waste streams .

The Mechanistic Rationale: Fluorinated compounds possess highly stable carbon-fluorine (C-F) bonds. During standard, low-temperature incineration, these bonds do not fully mineralize, potentially releasing persistent environmental pollutants. To destroy the compound, specialized waste facilities utilize high-temperature incineration (>1000°C).

However, the thermal decomposition of polyfluorinated compounds generates highly corrosive hydrogen fluoride (HF) gas and carbonyl fluoride (COF₂) ()[2]. If this waste is mistakenly routed to a non-halogenated waste stream, the receiving incinerator will lack the necessary alkaline scrubbers (e.g., calcium hydroxide spray towers) required to neutralize the HF. This oversight leads to catastrophic equipment corrosion and the release of toxic, acidic atmospheric emissions. By legally classifying this as Halogenated Organic Waste () [3], you ensure it is routed to a properly equipped facility.

Step-by-Step Operational Disposal Protocol

Every protocol in your laboratory must be a self-validating system. Follow these steps to ensure the chemical is safely transferred from the bench to the Central Accumulation Area (CAA) without cross-contamination or regulatory violations.

Step 1: Container Selection and Preparation
  • Action: Select a UN-rated High-Density Polyethylene (HDPE) or glass carboy specifically designated for Halogenated Organic Waste.

  • Causality: HDPE is highly resistant to fluorinated solvents and will not degrade if trace amounts of HF are generated over time due to accidental mixing with acidic impurities.

  • Validation Check: Visually inspect the container for micro-fractures or previous residue. Ensure the cap features a secure, leak-proof polytetrafluoroethylene (PTFE) liner.

Step 2: Compatibility Verification and Transfer
  • Action: Transfer the (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol waste into the carboy using a dedicated funnel.

  • Causality: Mixing incompatible waste streams can cause pressurization. Polyfluorinated alcohols can undergo base-catalyzed dehydrofluorination if exposed to strong alkalis, generating heat and gas.

  • Validation Check: Before addition, verify the pH of the existing waste in the carboy using a test strip. Proceed only if the pH is neutral to slightly acidic (pH 4–7). Do not add to carboys containing strong bases (pH > 9).

Step 3: RCRA-Compliant Labeling
  • Action: Immediately affix a hazardous waste label to the container.

  • Causality: Emergency responders and waste management personnel rely on accurate labeling to determine the chemical hazards present during transport or a spill event.

  • Validation Check: The label must explicitly state "Halogenated Organic Waste" and "Toxic". It must also include the exact Accumulation Start Date (the moment the first drop of waste enters the container).

Step 4: Secondary Containment and Transport
  • Action: Place the sealed carboy into a secondary containment bin (capable of holding 110% of the carboy's volume) and transport it to the CAA.

  • Causality: Mitigates the risk of catastrophic spills during transit through laboratory corridors.

Visualizing the Disposal Workflow

The following decision tree illustrates the logical flow of polyfluorinated waste management, ensuring that aqueous mixtures are properly separated before final disposal.

G Start Waste Generation: (1S)-1-(2,5-Difluorophenyl) -2,2-difluoroethanol Decision Is the waste mixed with aqueous/inorganic components? Start->Decision Aqueous Perform Phase Separation (Extract Organic Layer) Decision->Aqueous Yes Halogenated Deposit in 'Halogenated Organic Waste' Carboy Decision->Halogenated No Aqueous->Halogenated Organic Phase Labeling Apply RCRA Label & Accumulation Start Date Halogenated->Labeling Storage Transfer to Central Accumulation Area (CAA) Labeling->Storage Disposal High-Temp Incineration with Alkaline Scrubber Storage->Disposal

Figure 1: Decision tree and operational workflow for the segregation and disposal of polyfluorinated organic waste.

Emergency Spill Remediation Protocol

In the event of an accidental release of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol, immediate containment is required to prevent environmental contamination.

  • Isolate the Area: Evacuate non-essential personnel. Ensure the laboratory fume hood sashes are lowered to maximize room ventilation.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving recommended), splash goggles, and a chemically resistant lab coat.

  • Apply Inert Absorbent: Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite.

    • Causality: Do NOT use combustible materials like paper towels or sawdust. Combustible absorbents mixed with fluorinated organics complicate the halogenated waste stream and can pose a fire hazard if trace oxidizers are present.

  • Mechanical Recovery: Use a non-sparking polypropylene scoop to collect the saturated absorbent.

  • Solid Waste Segregation: Place the recovered material into a wide-mouth HDPE solid waste container. Label the container strictly as "Solid Halogenated Debris - Fluorinated" to ensure it is routed to the correct high-temperature incinerator.

References

  • US EPA. (2026). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Environmental Protection Agency. Available at:[Link]

  • NILU. (2009). Emissions from incineration of fluoropolymer materials. Norwegian Institute for Air Research. Available at: [Link]

  • eCFR. (2000). Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Available at:[Link]

Handling

Personal protective equipment for handling (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol

As a Senior Application Scientist, I recognize that the integration of polyfluorinated building blocks like (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol into drug development pipelines is a double-edged sword. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the integration of polyfluorinated building blocks like (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol into drug development pipelines is a double-edged sword. While the strategic placement of fluorine atoms enhances metabolic stability, lipophilicity, and binding affinity in active pharmaceutical ingredients (APIs), these exact physicochemical modifications introduce profound occupational hazards[1].

To build a self-validating safety culture in your laboratory, we must move beyond rote compliance. You must understand the causality behind the hazards. This guide provides the mechanistic rationale, core Personal Protective Equipment (PPE) mandates, and step-by-step operational protocols required to handle this highly specialized chiral fluorinated alcohol safely.

Part 1: Mechanistic Hazard Assessment

The hazard profile of (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol is dictated by its dense fluorination pattern. Understanding these molecular dynamics is critical for anticipating its behavior on the benchtop:

  • Enhanced Transdermal Permeability: The 2,5-difluorophenyl ring drastically increases the molecule's lipophilicity (LogP) compared to non-fluorinated analogs. If spilled on unprotected skin, it will rapidly partition through the lipid bilayers of the stratum corneum, leading to deep tissue irritation and potential systemic toxicity[2].

  • Severe Mucosal and Ocular Irritation: The highly electronegative difluoromethyl group (-CF2-) adjacent to the hydroxyl (-OH) group withdraws electron density, significantly lowering the pKa of the alcohol. This makes the hydroxyl proton highly polarized and a potent hydrogen-bond donor, causing severe, immediate irritation upon contact with the aqueous environment of the eyes or respiratory tract[3].

  • Thermal Decomposition to Hydrogen Fluoride (HF): Fluorinated organic compounds are stable at room temperature but pose a lethal threat if exposed to extreme heat or fire. Thermal cleavage of the C-F bonds (>200°C) releases Hydrogen Fluoride (HF) gas, a highly corrosive and systemically toxic agent that causes deep tissue necrosis and hypocalcemia[4].

Table 1: Quantitative Hazard Summary
Hazard ParameterAssessmentMechanistic Rationale
Dermal Toxicity High RiskLipophilic fluorophenyl ring drives rapid transdermal absorption.
Ocular Irritation Category 2 (Severe)Polarized -OH group aggressively interacts with corneal proteins.
Inhalation Risk ModerateVapor pressure is low, but aerosolized droplets are highly irritating.
Thermal Stability Decomposes >200°CReleases toxic HF gas and carbon oxides upon combustion.

Part 2: Core Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated fluorinated alcohols. The following matrix outlines the mandatory protective barriers, engineered specifically to counter the high permeability of fluorinated organics[3][5].

Table 2: Mandatory PPE Specifications
PPE CategorySpecificationOperational Mandate & Causality
Eye/Face ANSI Z87.1 Chemical GogglesMandatory. Safety glasses are insufficient due to the severe ocular irritation risk from volatile vapors or micro-splashes.
Hand Protection Double-Gloving SystemInner: Polyethylene. Outer: Heavy-duty Nitrile (>0.11 mm). Fluorinated solvents can permeate thin latex rapidly; double-gloving ensures a secondary barrier.
Body Protection FR-Treated Lab CoatFlame-resistant (FR) coat required. Cuffs must be tucked into the outer gloves to eliminate exposed skin at the wrists.
Respiratory NIOSH P100 / OV CartridgeRequired only during spill cleanup or if engineering controls (fume hood) fail. The organic vapor (OV) cartridge neutralizes volatile emissions[4].

Part 3: Operational Workflow & Handling Protocol

Every interaction with (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol must be treated as a high-risk transfer. The following step-by-step methodology ensures a closed-loop safety system during routine weighing and reaction setup.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Engineering Control Verification: Purge the analytical balance area within a certified chemical fume hood. Verify the face velocity is operating between 80–120 feet per minute (fpm). Rationale: Proper airflow prevents the accumulation of dense fluorinated vapors.

  • Static Mitigation: Pass the sealed reagent bottle through an anti-static ionizer. Rationale: Fluorinated compounds possess high dielectric constants and accumulate static charge, which can cause the material to aerosolize violently upon opening.

  • Primary Containment: Open the reagent bottle exclusively inside the designated fume hood zone, positioning it at least 6 inches behind the sash.

  • Material Transfer: Utilize a grounded, non-sparking PTFE or stainless-steel spatula to transfer the material into a pre-tared, sealable reaction vial.

  • Sealing and Decontamination: Hermetically seal the reaction vial before removing it from the balance area. Wipe down the exterior of the vial, the spatula, and the balance pan with an Isopropyl Alcohol (IPA)-dampened lint-free wipe to neutralize residual micro-dust.

Workflow Start Pre-Operation: Verify SDS & Fume Hood Donning PPE Donning: Double Nitrile, Goggles, FR Coat Start->Donning Static Static Mitigation: Ionize Container Donning->Static Handling Chemical Transfer: Weighing in Primary Containment Static->Handling Reaction Reaction Execution: Sealed System Handling->Reaction Decon Decontamination: IPA Wipe Down & Doff PPE Reaction->Decon

Operational workflow for the safe handling and transfer of fluorinated alcohols.

Part 4: Emergency Response & Spill Decontamination

In the event of an uncontrolled release, immediate, structured action is required to prevent systemic exposure and environmental contamination[2].

Step-by-Step Methodology: Spill Response
  • Evacuate and Isolate: Immediately halt operations. Alert personnel in the vicinity and isolate the spill zone.

  • Ventilation Surge: Maximize fume hood exhaust rates or room ventilation to clear localized vapor pockets.

  • Absorbent Application: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical spill pads). Crucial Warning: Do NOT use combustible materials like sawdust, as fluorinated compounds can react unpredictably.

  • Collection: Using non-sparking tools, sweep the saturated absorbent into a heavy-duty polyethylene hazardous waste bag or a sealable high-density polyethylene (HDPE) drum[5].

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution, followed by a thorough water rinse, to neutralize any residual acidity from the polarized alcohol.

SpillResponse Spill Spill Detected Assess Isolate Zone & Assess Spill->Assess Ventilate Maximize Ventilation Assess->Ventilate Absorb Apply Inert Absorbent Ventilate->Absorb Collect Collect in HDPE Drum Absorb->Collect Dispose Halogenated Incineration Collect->Dispose

Emergency spill response protocol for fluorinated chemical incidents.

Part 5: Disposal & Environmental Stewardship

The environmental persistence of fluorinated compounds mandates strict disposal protocols. Improper disposal down the drain or into general organic waste streams is a severe violation of environmental stewardship and safety regulations[3].

  • Waste Segregation: All waste containing (1S)-1-(2,5-Difluorophenyl)-2,2-difluoroethanol must be strictly segregated into Halogenated Organic Waste containers.

  • Incineration Requirements: The waste must be transferred to a licensed professional waste disposal service. It must be destroyed via high-temperature incineration in a facility equipped with an afterburner and an acid gas scrubber . Rationale: The scrubber is legally and chemically required to capture and neutralize the highly toxic Hydrogen Fluoride (HF) gas generated during the combustion of the C-F bonds[3][4].

References

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